CP-466722
Description
Properties
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080622-86-1 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1080622-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-466722 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in DNA repair. We will delve into its inhibitory effects on ATM-dependent signaling pathways, its ability to sensitize cancer cells to DNA-damaging agents, and the molecular basis for its synthetic lethality when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide includes detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA damage response (DDR). A key orchestrator of the DDR is the ATM kinase, which is activated by DNA double-strand breaks (DSBs)[1]. Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis[2]. The central role of ATM in maintaining genomic stability makes it an attractive target for cancer therapy. Inhibition of ATM can potentiate the effects of DNA-damaging chemotherapeutics and radiation therapy, and can also be exploited to induce synthetic lethality in cancers with specific genetic backgrounds.
This compound has been identified as a potent and selective inhibitor of ATM kinase[1][3]. This guide will provide a detailed examination of its mechanism of action.
Core Mechanism of Action: ATM Inhibition
This compound exerts its biological effects through the direct inhibition of ATM kinase activity. This inhibition is reversible and selective, with no significant activity against other closely related kinases such as ATR and PI3K at therapeutic concentrations[4][5].
Biochemical Potency and Selectivity
This compound inhibits ATM kinase with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. While a comprehensive kinase selectivity panel with IC50 values against a wide range of kinases is not publicly available, studies have shown that it does not significantly inhibit other PIKK family members[2][4]. One study noted that at a concentration of 10 μM, an extended analysis against a commercial kinase panel was performed, though the specific results are not detailed in the available literature[4].
| Parameter | Value | Reference |
| Target | ATM Kinase | [1][3] |
| IC50 | 0.41 µM | [1][5] |
| Selectivity | No significant inhibition of ATR, PI3K, or other PIKK family members. | [2][4] |
Inhibition of ATM-Dependent Signaling
Upon induction of DNA double-strand breaks by agents such as ionizing radiation (IR) or etoposide, ATM is activated and phosphorylates a cascade of downstream targets. This compound effectively blocks these phosphorylation events.
Key downstream targets whose phosphorylation is inhibited by this compound include:
-
p53 (Ser15): Inhibition of p53 phosphorylation at Serine 15 prevents its stabilization and activation, thereby abrogating the G1 cell cycle checkpoint[1][4].
-
KAP1 (Ser824): Prevention of KAP1 phosphorylation disrupts chromatin remodeling and DNA repair processes[1].
-
CHK2 (Thr68): Inhibition of CHK2 phosphorylation contributes to the abrogation of cell cycle checkpoints.
The inhibition of these signaling events disrupts the normal cellular response to DNA damage, leading to defects in cell cycle progression, particularly an accumulation of cells in the G2/M phase and a reduction in the G1 phase population[1].
Signaling Pathway of ATM Inhibition by this compound
Caption: ATM activation and its inhibition by this compound.
Sensitization to DNA-Damaging Agents
A primary therapeutic application of ATM inhibitors is to enhance the efficacy of conventional cancer treatments like radiotherapy and chemotherapy. This compound has been demonstrated to sensitize cancer cells to ionizing radiation (IR) and DNA-damaging drugs such as temozolomide (TMZ)[1][3]. By inhibiting ATM, this compound prevents the repair of DNA lesions induced by these agents, leading to an accumulation of genomic damage and subsequent cell death.
Synthetic Lethality with PARP Inhibitors
A promising strategy in cancer therapy is the concept of synthetic lethality, where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is not lethal. This compound exhibits synthetic lethality when combined with PARP inhibitors in cancer cells, including those that are proficient in BRCA1/2.
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can be converted into more cytotoxic DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional ATM and BRCA1/2 proteins.
In cancer cells treated with this compound, the ATM-mediated HR pathway is compromised. The concurrent inhibition of PARP leads to an accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and cell death. This synthetic lethal interaction is particularly relevant for expanding the utility of PARP inhibitors to a broader range of tumors beyond those with BRCA mutations. The loss of ATM function has been shown to be associated with reduced expression of BRCA1 and BRCA2 proteins, further impairing the HR repair pathway and enhancing the synthetic lethal effect with PARP inhibitors.
Synthetic Lethality of this compound and PARP Inhibitors
Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors.
Experimental Protocols
In Vitro ATM Kinase Assay
This protocol is adapted from methodologies described for the screening of ATM inhibitors[1][3].
Objective: To determine the in vitro inhibitory activity of this compound on ATM kinase.
Materials:
-
Recombinant full-length ATM kinase
-
Recombinant GST-p53 (1-101) substrate
-
96-well Maxisorp plates
-
Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
This compound
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (1% BSA in PBS)
-
Anti-Phospho-p53 (Ser15) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well plates with 2 µg of GST-p53 (1-101) in PBS overnight at 4°C.
-
Wash plates three times with wash buffer.
-
Add 30-60 ng of recombinant ATM kinase in kinase reaction buffer to each well.
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubate for 90 minutes at room temperature.
-
Wash plates three times with wash buffer.
-
Block with blocking buffer for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Incubate with anti-Phospho-p53 (Ser15) antibody (e.g., 1:1000 dilution in PBS) for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) for 1 hour at room temperature.
-
Wash plates three times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding stop solution.
-
Read absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of this compound.
Experimental Workflow for In Vitro ATM Kinase Assay
Caption: Workflow for the in vitro ATM kinase inhibition assay.
Western Blotting for ATM Signaling
Objective: To assess the effect of this compound on the phosphorylation of ATM downstream targets in cells.
Materials:
-
Cell lines (e.g., MCF-7, HeLa)
-
This compound
-
DNA-damaging agent (e.g., etoposide, ionizing radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pATM, anti-pKAP1, anti-p-p53, and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce DNA damage with etoposide (e.g., 25 µM) or IR (e.g., 10 Gy).
-
Incubate for the desired time (e.g., 1 hour).
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (specific dilutions should be optimized).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
Clonogenic Survival Assay
Objective: To determine the ability of this compound to sensitize cells to ionizing radiation.
Materials:
-
Cancer cell lines
-
This compound
-
Ionizing radiation source
-
Cell culture medium and dishes
-
Crystal violet staining solution
Procedure:
-
Treat cells with this compound or DMSO for a specified period (e.g., 4 hours).
-
Expose cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Wash cells to remove the drug and re-plate a known number of cells in fresh medium.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group and plot the survival curves.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the core of the DNA damage response through the potent and selective inhibition of ATM kinase. Its mechanism of action, involving the disruption of ATM-dependent signaling, sensitization to DNA-damaging agents, and synthetic lethality with PARP inhibitors, provides a strong rationale for its further investigation in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted activities of this compound and to accelerate the development of novel cancer therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Discovery and Chemical Synthesis of CP-466722
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed account of its chemical synthesis. The information presented is intended to support researchers and professionals in the fields of oncology, drug discovery, and chemical biology in their understanding and potential application of this compound. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Discovery and Mechanism of Action
This compound was identified through the screening of a targeted compound library for inhibitors of ATM kinase.[1][2] The compound, with the chemical name 2-(6,7-dimethoxyquinazolin-4-yl)-5-(pyridin-2-yl)-1,2,4-triazol-3-amine, demonstrated potent and reversible inhibition of ATM kinase activity.[1]
The ATM protein kinase plays a pivotal role in signaling pathways that respond to DNA double-strand breaks (DSBs), coordinating cell cycle progression with DNA repair.[1] In cancer, targeting ATM can enhance the efficacy of DNA-damaging therapies like ionizing radiation (IR).[1] this compound was found to inhibit ATM-dependent phosphorylation events within cells, leading to disruptions in cell cycle checkpoints, a characteristic phenotype of cells with deficient ATM function.[1]
A key feature of this compound is the rapid and complete reversibility of its inhibitory effect on cellular ATM kinase activity upon its removal.[1] This transient inhibition has been shown to be sufficient to sensitize cancer cells to IR, suggesting that prolonged ATM inhibition may not be necessary for therapeutic radiosensitization.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM Kinase) | 0.41 µM | In vitro kinase assay | [3] |
| Effective Concentration for ATM Inhibition in cells | 6 µM | HeLa cells | [4] |
| Cytotoxicity (IC50) | 16.92 µM | MCF-7 breast cancer cells | [5] |
| Cytotoxicity (IC50) | 12.78 µM | SKBr-3 breast cancer cells | [5] |
Experimental Protocols
In Vitro ATM Kinase Inhibition Assay (ELISA-based)
This protocol describes the screening method used to identify this compound as an ATM kinase inhibitor.
Materials:
-
Recombinant GST-p53(1-101) substrate
-
Purified, full-length Flag-tagged ATM kinase
-
96-well Maxisorp plates
-
Phosphate-buffered saline (PBS)
-
Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 10 µM ATP)
-
This compound or other test compounds
-
Blocking buffer (1% w/v BSA in PBS)
-
Anti-Phospho(Ser15)-p53 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
1 M H₂SO₄
Procedure:
-
Coat 96-well Maxisorp plates overnight at 4°C with 2 µ g/well of recombinant GST-p53(1-101) in PBS.
-
Wash plates with PBS containing 0.05% v/v Tween-20 (PBST).
-
Add 30-60 ng of purified full-length ATM kinase to each well in 80 µL of kinase reaction buffer.
-
Add this compound or other test compounds at desired concentrations to the wells in duplicate.
-
Incubate the kinase reaction for 90 minutes at room temperature.
-
Wash plates with PBST.
-
Block the plates with 1% w/v BSA in PBS for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add TMB substrate and develop for 15-30 minutes.
-
Stop the reaction by adding 1 M H₂SO₄.
-
Determine the absorbance at 450 nm using a plate reader.[4]
Cellular Assay for ATM Inhibition (Western Blotting)
This protocol details the method to assess the inhibition of ATM-dependent phosphorylation in cells.
Materials:
-
HeLa or other suitable cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Ionizing radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Phospho-ATM (Ser1981), Phospho-p53 (Ser15), and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Plate HeLa cells and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Expose the cells to ionizing radiation (e.g., 10 Gy).
-
Incubate the cells for a further 30 minutes post-irradiation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL detection system.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a representative synthetic route based on the synthesis of analogous quinazoline derivatives.
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile This intermediate can be prepared from 3,4-dimethoxyaniline through formylation followed by dehydration, or other established methods.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 2-Amino-4,5-dimethoxybenzonitrile is cyclized, for instance, with formamide to yield 6,7-dimethoxyquinazolin-4-one. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) affords 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of 4-Hydrazinyl-6,7-dimethoxyquinazoline The 4-chloroquinazoline is reacted with hydrazine hydrate to substitute the chlorine atom and form the corresponding hydrazinylquinazoline.
Step 4: Synthesis of 5-(pyridin-2-yl)-1,2,4-triazol-3-amine This intermediate can be synthesized through the reaction of pyridine-2-carbonitrile with hydrazine to form the amidrazone, which is then cyclized with a suitable reagent like cyanogen bromide.
Step 5: Final Condensation to Yield this compound A condensation reaction between 4-hydrazinyl-6,7-dimethoxyquinazoline and an appropriate precursor derived from 5-(pyridin-2-yl)-1,2,4-triazol-3-amine, or a direct coupling of the two heterocyclic systems through a suitable linker and subsequent cyclization, would lead to the final product, this compound. A plausible final step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 5-(pyridin-2-yl)-1,2,4-triazol-3-amine.
Note: The exact, detailed experimental procedure for the synthesis of this compound is not publicly available in the primary literature. The route described above is a general synthetic strategy based on known chemical transformations for constructing similar heterocyclic systems.
Mandatory Visualizations
Caption: ATM signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cellular ATM inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 5. medchemexpress.com [medchemexpress.com]
The Role of CP-466722 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-466722 is a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the function of this compound in inducing cell cycle arrest, particularly in the context of cancer therapy. By inhibiting ATM, this compound disrupts the cellular response to DNA double-strand breaks (DSBs), leading to a failure in the activation of downstream cell cycle checkpoints. This guide details the mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways.
Introduction
The integrity of the genome is paramount for cellular function and survival. The DNA damage response is a complex signaling network that detects DNA lesions, halts cell cycle progression to allow for repair, and initiates apoptosis if the damage is irreparable. A key player in this response is the ATM kinase, which is activated by DNA double-strand breaks. In many cancer cells, other checkpoint pathways, such as the p53-mediated G1 checkpoint, are often defective, making them heavily reliant on the ATM-dependent G2/M checkpoint for survival after DNA damage. This dependency presents a therapeutic window for ATM inhibitors.
This compound has been identified as a selective inhibitor of ATM kinase. Its ability to abrogate the G2/M checkpoint, particularly in combination with DNA-damaging agents like ionizing radiation (IR), makes it a valuable tool for cancer research and a potential therapeutic agent. This guide will explore the molecular mechanisms by which this compound induces cell cycle arrest and sensitizes cancer cells to genotoxic treatments.
Mechanism of Action of this compound
This compound functions as a selective and reversible inhibitor of ATM kinase.[1] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates that orchestrate the DNA damage response, including cell cycle arrest.[2] this compound competitively binds to the ATP-binding pocket of ATM, preventing the phosphorylation of these key downstream effectors.
The primary consequence of ATM inhibition by this compound in the context of the cell cycle is the abrogation of the G2/M checkpoint.[3] In response to DNA damage, ATM normally phosphorylates and activates Chk2, which in turn phosphorylates and inactivates the Cdc25C phosphatase. This prevents the dephosphorylation and activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. By inhibiting ATM, this compound prevents this signaling cascade, leading to the inappropriate activation of Cyclin B1/Cdk1 and entry into mitosis with damaged DNA, a process that often results in mitotic catastrophe and cell death.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| ATM | 0.41 µM |
Data sourced from in vitro kinase assays.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Post-Ionizing Radiation)
| Treatment (5 Gy IR) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | ~45 | ~20 | ~35 |
| 6 µM this compound | ~20 | ~15 | ~65 |
Note: The data in this table are estimated from the graphical representations presented in Rainey et al., Cancer Research 2008;68(18):7466-74, as precise tabulated data was not available.
Table 3: Effect of this compound on Clonogenic Survival of HeLa Cells (Post-Ionizing Radiation)
| Radiation Dose (Gy) | Survival Fraction (DMSO Control) | Survival Fraction (6 µM this compound) |
| 0 | 1.0 | 1.0 |
| 2 | ~0.6 | ~0.3 |
| 4 | ~0.2 | ~0.05 |
| 6 | ~0.05 | ~0.01 |
Note: The data in this table are estimated from the graphical representations presented in Rainey et al., Cancer Research 2008;68(18):7466-74, as precise tabulated data was not available.
Experimental Protocols
Western Blotting for ATM-dependent Phosphorylation
This protocol is designed to assess the inhibition of ATM kinase activity by this compound by measuring the phosphorylation status of its downstream targets.
Materials:
-
HeLa cells
-
This compound
-
Ionizing radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-ATM, anti-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed HeLa cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour.
-
Expose cells to ionizing radiation (e.g., 5 Gy).
-
Incubate for the desired time post-irradiation (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound and ionizing radiation.
Materials:
-
HeLa cells
-
This compound
-
Ionizing radiation source
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and allow them to adhere overnight.
-
Treat cells with this compound or DMSO, followed by ionizing radiation as described in the Western Blot protocol.
-
Incubate for the desired time post-irradiation (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and ionizing radiation.
Materials:
-
HeLa cells
-
This compound
-
Ionizing radiation source
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a bulk population of HeLa cells with this compound or DMSO for 1 hour, followed by exposure to a range of doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
After treatment, trypsinize the cells and count them.
-
Plate a known number of cells (e.g., 200-1000 cells, depending on the radiation dose) into 6-well plates containing fresh medium without the inhibitor.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the plates with PBS.
-
Fix the colonies with a solution like 10% formalin for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Visualization of Signaling Pathways and Workflows
Caption: ATM Signaling Pathway in G2/M Checkpoint Control and its Inhibition by this compound.
Caption: General Experimental Workflow for Studying the Effects of this compound.
Conclusion
This compound is a valuable research tool for elucidating the intricacies of the ATM-mediated DNA damage response and cell cycle control. Its ability to selectively inhibit ATM kinase activity provides a powerful method to study the consequences of abrogating the G2/M checkpoint. The sensitization of cancer cells to ionizing radiation by this compound highlights the therapeutic potential of ATM inhibition, particularly for tumors with defects in other checkpoint pathways. This technical guide provides a comprehensive overview of the function of this compound, along with the necessary experimental framework for its investigation, to aid researchers, scientists, and drug development professionals in this field. Further research into the in vivo efficacy and safety of this compound and other ATM inhibitors is warranted to translate these preclinical findings into clinical applications.
References
- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of different doses of X-ray irradiation on cell apoptosis, cell cycle, DNA damage repair and glycolysis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
CP-466722: A Technical Guide to a Selective ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CP-466722, a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document consolidates key findings on its mechanism of action, selectivity, and cellular effects, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
This compound is a significant research tool for investigating the central role of ATM in the DNA damage response (DDR). ATM, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, is a master regulator of the cellular response to DNA double-strand breaks (DSBs), orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[1] Dysregulation of the ATM signaling pathway is a hallmark of cancer, making it a compelling target for therapeutic intervention, particularly in combination with DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[1] this compound offers a means to probe these processes with high temporal control due to its reversible nature.[2]
Mechanism of Action and Selectivity
This compound functions as a direct inhibitor of the kinase activity of ATM.[3] In vitro studies have demonstrated its ability to prevent the phosphorylation of ATM substrates.[3] Its selectivity profile indicates a significant preference for ATM over other closely related PIKK family members, such as ATR and DNA-PK, although it has been noted to inhibit other kinases at higher concentrations.[3][4]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Notes |
| ATM | 0.41[5][6][7] | Potent inhibition demonstrated in in vitro kinase assays. |
| ATR | Not significantly inhibited[3] | High selectivity for ATM over ATR. |
| DNA-PK | Not significantly inhibited[4] | High selectivity for ATM over DNA-PK. |
| PI3K/PIKK family | Not significantly inhibited[2][5] | Generally selective against other PI3K-like kinases. |
| Abl and Src | Inhibitory activity noted in vitro[3] | Cellular activity against Bcr-Abl was not observed at concentrations that inhibit ATM.[3] |
Note: A comprehensive kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available.
Cellular Effects
In cellular contexts, this compound effectively phenocopies the cellular defects observed in Ataxia-Telangiectasia (A-T) cells, which lack functional ATM.[3] Its primary cellular effects include the inhibition of ATM-dependent signaling, disruption of cell cycle checkpoints, and sensitization of cancer cells to DNA-damaging agents.
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Effect |
| HeLa | 6 µM[4][8] | Complete inhibition of IR-induced ATM activation and downstream phosphorylation events.[3][4] |
| HeLa | 6 µM[3] | Disruption of the G1/S and G2/M cell cycle checkpoints following ionizing radiation.[3] |
| HeLa | 6 µM[3] | Sensitization to ionizing radiation, as demonstrated by clonogenic survival assays.[3] |
| MCF-7 | 1 µM[5] | Complete inhibition of ATM-dependent phosphorylation.[5] |
| MCF-7 | 10 µM[6][7] | Inhibition of etoposide-induced pATM and pKAP1 signals.[6][7] |
| SKBr-3 | 5-50 µM[5] | Inhibition of proliferation.[5] |
| Mouse Cells | 6-10 µM[5] | Inhibition of p53 induction and ATM-dependent phosphorylation.[5] |
ATM Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro ATM Kinase Assay (ELISA-based)
This assay quantifies the kinase activity of ATM by measuring the phosphorylation of a substrate.
-
Plate Coating: 96-well Maxisorp plates are coated overnight at 4°C with a recombinant GST-p53(1-101) substrate.
-
Kinase Reaction:
-
Plates are washed with a PBS-Tween buffer.
-
Purified, full-length Flag-tagged ATM kinase is added to each well in a reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 1 µM ATP).
-
This compound or a vehicle control (DMSO) is added to the wells.
-
The kinase reaction is incubated for 90 minutes at room temperature.[8]
-
-
Detection of Phosphorylation:
-
Plates are washed and blocked with 1% w/v BSA in PBS.
-
A primary antibody specific for phosphorylated p53 (e.g., anti-Phospho(Ser15)-p53) is added and incubated for 1 hour.
-
After washing, an HRP-conjugated secondary antibody is added and incubated for 1 hour.
-
Plates are washed, and a TMB substrate is added. The reaction is stopped with 1 M H2SO4.
-
The absorbance is read at 450 nm.[8]
-
Western Blotting for ATM Signaling
This method is used to assess the phosphorylation status of ATM and its downstream targets in cells.
-
Cell Treatment and Lysis:
-
Cells are cultured and pre-treated with this compound or DMSO for a specified time (e.g., 30 minutes to 1 hour).
-
DNA damage is induced (e.g., by ionizing radiation).
-
Cells are harvested at various time points post-damage and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ATM (S1981), ATM, p-p53 (S15), p53, p-Chk2 (T68), Chk2).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[3]
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution following DNA damage.
-
Cell Treatment: Cells are treated with this compound or DMSO and then exposed to ionizing radiation.
-
Harvesting and Fixation: At a specified time post-irradiation (e.g., 16 hours), cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[3]
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[3]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[3]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive cell death.
-
Cell Treatment: Cells are pre-treated with this compound or DMSO, followed by exposure to varying doses of ionizing radiation.
-
Cell Plating: After a short incubation with the inhibitor (e.g., 4 hours), the drug-containing medium is removed, and cells are washed, trypsinized, counted, and plated at a low density in fresh medium.
-
Colony Formation: Cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet). Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated relative to the untreated control.
Experimental Workflow for Assessing Radiosensitization by this compound
The following diagram outlines a typical experimental workflow to evaluate the radiosensitizing effects of this compound.
Pharmacokinetics and Pharmacodynamics
Based on publicly available literature, there is a notable absence of published in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. While the foundational research paper by Rainey et al. (2008) suggests the potential for in vivo studies, particularly in murine models, subsequent publications with detailed PK/PD analysis were not identified in the conducted searches.[3] Therefore, parameters such as bioavailability, half-life, and tissue distribution of this compound in animal models remain to be characterized in the public domain.
Summary and Future Directions
This compound is a valuable chemical probe for elucidating the multifaceted roles of ATM in cellular physiology and disease. Its potency, selectivity for ATM over key related kinases, and reversible nature make it a powerful tool for in vitro and cell-based studies. The compound's ability to sensitize cancer cells to ionizing radiation underscores the therapeutic potential of ATM inhibition.
Future research efforts would benefit from a comprehensive kinase screen to fully delineate the selectivity profile of this compound. Furthermore, in vivo studies are critically needed to establish its pharmacokinetic and pharmacodynamic properties, which would be essential for translating the promising in vitro findings into potential therapeutic applications. The development of more potent and specific analogs of this compound, guided by its chemical structure, could lead to next-generation ATM inhibitors with improved therapeutic indices.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
The Selective ATM Kinase Inhibitor CP-466722: A Technical Guide to its Effects on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to DNA damage, such as cell cycle arrest, apoptosis, and DNA repair. The ataxia-telangiectasia mutated (ATM) kinase is a primary activator of p53 in response to DNA double-strand breaks (DSBs).[1] Dysregulation of the p53 signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. CP-466722 is a potent and selective small molecule inhibitor of ATM kinase, which has been investigated for its potential to modulate the p53 pathway and sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of the mechanism of action of this compound on the p53 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action: Inhibition of ATM-Mediated p53 Activation
This compound exerts its effects by directly inhibiting the kinase activity of ATM. In response to DNA damage, ATM phosphorylates a variety of downstream targets, including p53 at Serine 15.[2] This phosphorylation event is a crucial step in the activation and stabilization of p53, allowing it to accumulate in the nucleus and function as a transcription factor. By inhibiting ATM, this compound effectively blocks this initial activation step, thereby preventing the induction of the p53-mediated DNA damage response.[3][4][5] This leads to a failure in the activation of downstream p53 target genes responsible for cell cycle arrest and apoptosis, such as p21 and PUMA.[6][7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 (ATM Kinase) | 0.41 µM | In vitro kinase assay | [3][4] |
Table 2: Cellular Activity of this compound in Response to DNA Damage
| Cell Line | Treatment | Concentration of this compound | Effect | Reference |
| HeLa | Ionizing Radiation (IR) | 6 µM | Disruption of ATM-dependent cell cycle checkpoints. | [3] |
| MCF-7 | Etoposide | 10 µM | Inhibition of pATM and pKAP1 signals. | [4] |
| MCF-7 | Ionizing Radiation (IR) | 1 µM | Complete inhibition of ATM-dependent phosphorylation. | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | Ionizing Radiation (IR) | 6 µM, 10 µM | Inhibition of p53 induction and ATM-dependent phosphorylation. | [3] |
Experimental Protocols
In Vitro ATM Kinase Assay (ELISA-based)
This protocol describes a method to screen for and characterize inhibitors of ATM kinase activity in vitro.
-
Plate Coating: Coat a 96-well Maxisorp plate overnight at 4°C with a solution containing a GST-p53 fusion protein (as the substrate for ATM) in phosphate-buffered saline (PBS).
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Kinase Reaction: Add the kinase reaction buffer containing purified, full-length ATM enzyme, ATP, and varying concentrations of this compound to the wells. Incubate for 90 minutes at 30°C to allow the phosphorylation of the GST-p53 substrate.
-
Detection of Phosphorylation:
-
Wash the plate with PBST.
-
Add a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser15) diluted in PBS and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
-
Signal Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will convert the substrate to a colored product. Stop the reaction with sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated p53, and thus to the ATM kinase activity.
Western Blotting for Phospho-p53
This protocol details the detection of phosphorylated p53 in cell lysates following treatment with this compound and a DNA-damaging agent.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for 1 hour. Induce DNA damage by treating with a DNA-damaging agent such as etoposide or by exposing the cells to ionizing radiation (IR).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total p53 or a housekeeping protein (e.g., β-actin) as a loading control.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound and/or a DNA-damaging agent for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10][11][12][13]
Mandatory Visualization
Caption: Inhibition of the ATM-p53 signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound's effect on p53 signaling.
Caption: Logical flow of this compound's intervention in the DNA damage response.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the ATM-p53 signaling pathway. Its potent and selective inhibition of ATM kinase provides a means to study the consequences of abrogating the p53-mediated DNA damage response. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to investigate the role of p53 in cancer biology and to explore novel therapeutic strategies aimed at modulating this critical tumor suppressor pathway. The ability of this compound to sensitize cancer cells to genotoxic agents underscores the potential of ATM inhibition as a promising avenue for cancer therapy.
References
- 1. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PUMA INACTIVATION PROTECTS AGAINST OXIDATIVE STRESS THROUGH p21/Bcl-XL INHIBITION OF BAX DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA inactivation protects against oxidative stress through p21/Bcl-XL inhibition of bax death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puma and p21 represent cooperating checkpoints limiting self-renewal and chromosomal instability of somatic stem cells in response to telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Flow cytometric analysis of the cell cycle: mathematical modeling and biological interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cell Cycle Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
CP-466722's Impact on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-466722 is a potent and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4][5][6] By targeting ATM, this compound disrupts downstream signaling pathways essential for cell cycle checkpoint control and DNA repair, thereby compromising genomic stability. This targeted inhibition leads to an increased sensitivity of cancer cells to DNA damaging agents, such as ionizing radiation (IR). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cell cycle distribution, and its potential as a radiosensitizer. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development in this area.
Introduction: The Role of ATM in Genomic Stability
The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways known as the DNA damage response (DDR). A master regulator of the DDR is the serine/threonine protein kinase, Ataxia-Telangiectasia Mutated (ATM). In its inactive state, ATM exists as a dimer.[3] Upon the induction of DNA double-strand breaks (DSBs), ATM undergoes intermolecular autophosphorylation and dissociates into active monomers.[3] Activated ATM then phosphorylates a multitude of downstream substrates that orchestrate the cellular response to DNA damage, including the activation of cell cycle checkpoints, the initiation of DNA repair, and in cases of overwhelming damage, the induction of apoptosis. The central role of ATM in maintaining genomic stability makes it an attractive target for therapeutic intervention, particularly in oncology.
This compound: A Potent and Specific ATM Kinase Inhibitor
This compound was identified through a targeted compound library screen as a potent inhibitor of ATM kinase activity.[3][4] It acts as a reversible inhibitor, and its effects on cellular ATM activity can be rapidly reversed upon its removal.[3][4]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ATM. This prevents the phosphorylation of downstream targets that are crucial for the DDR. Notably, this compound has been shown to be selective for ATM and does not significantly inhibit other related kinases such as Ataxia-Telangiectasia and Rad3-related (ATR) or the phosphatidylinositol 3-kinase (PI3K) family of proteins at concentrations where it effectively inhibits ATM.[1][3][4][5]
Quantitative Analysis of ATM Inhibition
The inhibitory potency of this compound against ATM has been quantified in various in vitro and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM kinase activity) | 0.41 µM | In vitro kinase assay | [2][6] |
| Concentration for complete inhibition of ATM-dependent phosphorylation | 1 µM | MCF7 cells | [1] |
| Concentration for disruption of ATM-dependent cell cycle checkpoints | 6 µM | HeLa cells | [1] |
Impact of this compound on Cell Cycle Control and Genomic Stability
By inhibiting ATM, this compound disrupts the intricate coordination between cell cycle progression and DNA repair, leading to increased genomic instability.
Abrogation of the G2/M DNA Damage Checkpoint
In response to DNA damage, ATM activation is critical for instigating the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. This compound has been demonstrated to abrogate this checkpoint. In the presence of ionizing radiation (IR), treatment with this compound leads to an increased proportion of cells in the G2/M phase of the cell cycle, indicative of a failure to arrest in G2.[5][7]
Quantitative Effects on Cell Cycle Distribution
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of HeLa cells 16 hours after exposure to 5 Gy of ionizing radiation.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (no IR) | 55 | 25 | 20 | [4][7] |
| DMSO + IR | 30 | 20 | 50 | [4][7] |
| This compound (6 µM) (no IR) | 55 | 25 | 20 | [4][7] |
| This compound (6 µM) + IR | 15 | 15 | 70 | [4][7] |
Radiosensitization
A key consequence of the this compound-mediated disruption of the DDR is the sensitization of cancer cells to ionizing radiation. By preventing ATM-dependent DNA repair and checkpoint activation, this compound enhances the cytotoxic effects of IR. Clonogenic survival assays have shown that even transient exposure to this compound is sufficient to significantly increase the sensitivity of cells to IR.[3][4]
Experimental Protocols
In Vitro ATM Kinase Assay
This protocol describes an ELISA-based assay to measure the kinase activity of ATM and its inhibition by this compound.
-
Plate Coating: Coat a 96-well Maxisorp plate overnight at 4°C with 2 µg of purified, recombinant GST-p53(1-101) in PBS.
-
Washing: Wash the plate with 0.05% v/v Tween-20 in PBS.
-
Kinase Reaction: Add 30-60 ng of purified recombinant full-length ATM kinase to each well in a final volume of 80 µL of reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, and 1 µM ATP). Include this compound at desired concentrations. Incubate for 90 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Blocking: Block the plate for 1 hour with 1% w/v BSA in PBS.
-
Primary Antibody: Add anti-Phospho(Ser15)-p53 antibody (1:1000 dilution in PBS) and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add HRP-conjugated goat anti-rabbit IgG secondary antibody (1:5000 dilution in PBS) and incubate for 1 hour.
-
Detection: Add TMB substrate reagent and develop for 15-30 minutes. Stop the reaction with 1 M H₂SO₄.
-
Measurement: Read the absorbance at 450 nm.
Western Blotting for ATM Pathway Activation
This protocol is for assessing the phosphorylation status of ATM and its downstream targets in cells treated with this compound.
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration for a specified time before inducing DNA damage (e.g., with ionizing radiation or etoposide).
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pATM (Ser1981), pKAP1 (Ser824), pp53 (Ser15), and a loading control (e.g., actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Treat cells with this compound and/or ionizing radiation. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathway of ATM Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Activity of CP-466722
CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks. This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Chemical Structure and Properties
This compound, with the formal name 1-(6,7-dimethoxy-4-quinazolinyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine, is a heterocyclic small molecule.[1] Its chemical structure is characterized by a quinazoline ring system linked to a pyridine-substituted triazole. The detailed chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 1080622-86-1[1] |
| Molecular Formula | C₁₇H₁₅N₇O₂[1] |
| Formula Weight | 349.4 g/mol [1] |
| IUPAC Name | 1-(6,7-dimethoxy-4-quinazolinyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine[1] |
| SMILES | COC(C(OC)=C1)=CC2=C1C(N3N=C(C4=CC=CC=N4)N=C3N)=NC=N2[1] |
| InChI Key | ILBRKJBKDGCSCB-UHFFFAOYSA-N[1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of ATM kinase with an IC₅₀ of 0.41 μM.[2][3] It functions by reversibly binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream targets.[2][4] This inhibition of ATM signaling disrupts critical cellular processes, including cell cycle checkpoints and DNA repair.[4][5]
The compound has been shown to be selective for ATM over other related kinases such as PI3K and members of the PI3K-like protein kinase (PIKK) family.[2][4] By inhibiting ATM, this compound sensitizes cancer cells to ionizing radiation, highlighting its potential as a therapeutic agent in oncology.[1][4][6] Studies have demonstrated that even transient exposure to this compound is sufficient to enhance cellular sensitivity to radiation.[4][5]
ATM Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical ATM signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on the synthesis of structurally related quinazoline and triazole compounds. The following represents a generalized, multi-step synthetic workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for CP-466722 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4][5] In response to DNA double-strand breaks, ATM activates downstream signaling pathways that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4][5] Inhibition of ATM can sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents, making it a promising target in oncology research.[3][4][6] These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays.
Data Presentation: Solubility of this compound
Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 4.36 mg/mL | Warming and sonication may be required to achieve higher concentrations.[4][6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| 4-Methylpyridine | 5 mg/mL | - |
| Chloroform | 2 mg/mL | - |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 349.35 g/mol .[1] This information is essential for calculating molar concentrations.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
37°C water bath (optional)
Protocol:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath and/or sonication in an ultrasonic bath for a short period can aid dissolution.[4]
-
Once completely dissolved, the stock solution can be used immediately or aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][2]
In Vitro ATM Kinase Inhibition Assay (ELISA-based)
Objective: To determine the inhibitory effect of this compound on ATM kinase activity in a cell-free system. This protocol is adapted from established methods.[1][4][6]
Materials:
-
Recombinant full-length ATM kinase
-
Recombinant GST-p53(1-101) substrate
-
96-well Maxisorp plates
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (0.05% v/v Tween-20 in PBS)
-
Blocking Buffer (1% w/v BSA in PBS)
-
Kinase Reaction Buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
This compound stock solution
-
Anti-Phospho(Ser15)-p53 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate reagent
-
Stop Solution (1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coat the 96-well plates overnight at 4°C with 2 µg of recombinant GST-p53(1-101) in PBS.[1]
-
Wash the plates with Wash Buffer.
-
Block the plates with Blocking Buffer for 1 hour at room temperature.
-
Wash the plates with Wash Buffer.
-
Prepare serial dilutions of this compound in the Kinase Reaction Buffer. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 30-60 ng of purified recombinant full-length ATM kinase to each well, except for the no-enzyme control wells.[1][4][6]
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (final concentration of 1 µM) to all wells. The final reaction volume should be 80 µL.[1][4][6]
-
Incubate the plate for 90 minutes at room temperature.[1][6]
-
Wash the plates with Wash Buffer.
-
Add the anti-Phospho(Ser15)-p53 primary antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour at room temperature.[1][6]
-
Wash the plates with Wash Buffer.
-
Add the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1 hour at room temperature.[1][6]
-
Wash the plates with Wash Buffer.
-
Add the TMB substrate reagent and develop the plate for 15-30 minutes.[1][6]
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The inhibitory activity of this compound is determined by comparing the signal in the treated wells to the vehicle control wells.
Cell-Based Assay: Clonogenic Survival Assay
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation (IR).[1][3]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Ionizing radiation source
-
6-well plates or 10 cm dishes
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% w/v crystal violet, 0.0037% v/v formaldehyde in PBS)
Protocol:
-
Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-4 hours) before irradiation.
-
Expose the cells to the desired dose of ionizing radiation (e.g., 0-10 Gy).
-
Incubate the cells for an additional 4 hours in the presence of the drug.[1][3]
-
Remove the media, wash the cells with PBS, and add fresh drug-free media.
-
Trypsinize the cells, count them, and re-plate a known number of cells (e.g., 2000 cells/10 cm plate) for colony formation.[1]
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the plates with PBS.
-
Stain the colonies with Crystal Violet staining solution.
-
Rinse the plates with deionized water and allow them to air dry.
-
Count the colonies (defined as a population of >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols: Utilizing CP-466722 in Combination with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the combined use of CP-466722, a potent and reversible ATM kinase inhibitor, with ionizing radiation (IR) as a potential anti-cancer therapy. The synergistic effect of this combination lies in the ability of this compound to disrupt the DNA damage response (DDR), thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation. This document outlines the underlying mechanism of action, presents key quantitative data from preclinical studies in a structured format, and offers detailed experimental protocols for researchers to replicate and build upon these findings.
Introduction
Ionizing radiation is a cornerstone of cancer therapy that induces cell death primarily through the generation of DNA double-strand breaks (DSBs).[1] A critical cellular response to DSBs is the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[1] ATM orchestrates cell cycle arrest and DNA repair, allowing cancer cells to survive radiation treatment.
This compound is a small molecule inhibitor that selectively and reversibly targets ATM kinase activity.[1][2] By inhibiting ATM, this compound prevents the initiation of the downstream signaling cascade that leads to cell cycle checkpoint activation and DNA repair. This disruption of the DDR renders cancer cells significantly more susceptible to the lethal effects of ionizing radiation. Preclinical studies have demonstrated that even transient inhibition of ATM by this compound is sufficient to enhance the radiosensitivity of tumor cells, highlighting its therapeutic potential.[1]
Mechanism of Action: Synergistic Effect of this compound and Ionizing Radiation
The combination of this compound and ionizing radiation leverages the principle of synthetic lethality. Ionizing radiation creates substantial DNA damage, which, in a healthy cell, would be efficiently repaired through ATM-mediated pathways. However, in the presence of this compound, ATM is inhibited, leading to a dysfunctional DDR. This results in the accumulation of unrepaired DNA damage, ultimately driving the cancer cell into apoptosis or mitotic catastrophe.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and ionizing radiation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ATM Kinase Inhibition) | 0.41 µM | Not Specified | [1] |
| Effective Concentration (Inhibition of IR-induced ATM activity) | 6-10 µM | HeLa, MCF-7, Mouse Cells | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution Following Ionizing Radiation
| Treatment Group | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO + 0 Gy IR | HeLa | 55 | 25 | 20 | [1] |
| DMSO + 5 Gy IR | HeLa | 30 | 20 | 50 | [1] |
| 6 µM this compound + 5 Gy IR | HeLa | 15 | 15 | 70 | [1] |
Table 3: Enhancement of Radiosensitivity by this compound in Clonogenic Survival Assays
| Treatment Group | Cell Line | Radiation Dose (Gy) | Surviving Fraction | Reference |
| DMSO | HeLa | 2 | ~0.6 | [1] |
| 6 µM this compound | HeLa | 2 | ~0.3 | [1] |
| DMSO | HeLa | 4 | ~0.2 | [1] |
| 6 µM this compound | HeLa | 4 | ~0.05 | [1] |
| DMSO | HeLa | 6 | ~0.05 | [1] |
| 6 µM this compound | HeLa | 6 | ~0.01 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and ionizing radiation.
In Vitro ATM Kinase Inhibition Assay
This protocol details an ELISA-based assay to measure the inhibitory effect of this compound on ATM kinase activity.
Materials:
-
96-well Maxisorp plates
-
Recombinant GST-p53 (1-101) substrate
-
Purified, full-length ATM kinase
-
This compound
-
Reaction Buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
Wash Buffer (0.05% v/v Tween-20 in PBS)
-
Blocking Buffer (1% w/v BSA in PBS)
-
Anti-Phospho(Ser15)-p53 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
1 M H₂SO₄
Procedure:
-
Coat the wells of a 96-well plate with 2 µg of GST-p53 substrate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add 30-60 ng of purified ATM kinase in 80 µL of Reaction Buffer to each well, along with varying concentrations of this compound.
-
Incubate the plate for 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the anti-Phospho(Ser15)-p53 primary antibody (e.g., 1:1000 dilution) and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add TMB substrate and allow the color to develop for 15-30 minutes.
-
Stop the reaction by adding 1 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
Cell Culture and Irradiation
Cell Lines:
-
HeLa (human cervical cancer) cells are a commonly used model for these studies.
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Irradiation:
-
Expose cells to ionizing radiation using a calibrated source (e.g., X-ray irradiator).
-
Doses typically range from 2 to 10 Gy.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effects of this compound and ionizing radiation on cell cycle distribution.
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Pre-incubate the cells with either DMSO (vehicle control) or 6 µM this compound for 1 hour.
-
Expose the cells to the desired dose of ionizing radiation (e.g., 5 Gy).
-
Incubate the cells for 16 hours at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol at 4°C for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PBS containing 10 µg/mL propidium iodide and 250 µg/mL RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitizing effects of a compound.
Procedure:
-
Plate HeLa cells in triplicate and allow them to attach for 24 hours.
-
Pre-incubate the cells with DMSO or 6 µM this compound for 1 hour.
-
Expose the cells to a range of ionizing radiation doses (0-10 Gy).
-
Incubate the cells for 4 hours following irradiation.
-
Trypsinize the cells, count them, and re-plate a known number of cells in fresh media without the drug.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group.
Conclusion
The combination of the ATM inhibitor this compound with ionizing radiation presents a promising strategy for enhancing the efficacy of radiotherapy. The provided data and protocols offer a solid foundation for further investigation into this therapeutic approach. Researchers are encouraged to adapt and expand upon these methods to explore the full potential of this combination in various cancer models.
References
Application Notes: Utilizing CP-466722 for the Analysis of ATM Phosphorylation via Western Blot
Introduction
CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a critical serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[5] Upon activation by DNA damage, ATM autophosphorylates at serine 1981 (Ser1981) and subsequently phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[5][6] The ability of this compound to selectively inhibit ATM makes it a valuable tool for researchers studying DNA damage response pathways and for professionals in drug development targeting genomic instability in cancer.[7][8]
These application notes provide a detailed protocol for employing this compound in conjunction with Western blot analysis to investigate the phosphorylation status of ATM at Ser1981, a key indicator of its activation.
Mechanism of Action
This compound functions as a specific ATM inhibitor, effectively blocking its kinase activity.[7] Studies have shown that it does not significantly affect the activity of other related kinases such as ATR or members of the PI3K/PIKK family in cellular contexts.[1][2][4][6] This specificity allows for the targeted investigation of ATM-dependent signaling pathways. The inhibition of ATM by this compound is reversible; removal of the compound allows for the restoration of ATM kinase activity.[2][6][9]
Data Presentation
The following tables summarize quantitative data regarding the use and effects of this compound in cell-based assays.
Table 1: this compound Inhibitory Concentrations and Cellular Effects
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ATM inhibition) | 0.41 µM | In vitro kinase assay | [2][3] |
| Effective Concentration (inhibition of IR-induced ATM phosphorylation) | 1 - 10 µM | MCF7, HeLa | [2][6][10] |
| Concentration for disruption of ATM-dependent cell cycle checkpoints | 6 µM | HeLa | [2][6] |
| Cytotoxicity (IC50) | 16.92 µM | MCF-7 | [10] |
| Cytotoxicity (IC50) | 12.78 µM | SKBr-3 | [10] |
Table 2: Experimental Conditions for Observing ATM Inhibition with this compound
| Cell Line | Inducing Agent | This compound Concentration | Pre-incubation Time | Post-induction Incubation | Reference |
| HeLa | Ionizing Radiation (IR, 2-10 Gy) | 6 - 10 µM | 30 minutes - 4 hours | 30 minutes - 16 hours | [1][5][6] |
| MCF-7 | Ionizing Radiation (IR) | 1 µM | Not specified | Not specified | [2] |
| MDA-MB-453 | Ionizing Radiation (IR, 6.25 Gy) | 100 µM | 30 minutes | 0.5 - 12 hours | [11] |
| HEK293T | Bleomycin (1 µg/ml) | Not specified | 30 minutes | 30 minutes | [12] |
| HeLa | Camptothecin (CPT, 1 µM) | Not specified | Not specified | 1 - 5 hours | [12][13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM signaling pathway and the experimental workflow for its analysis using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Selleck Chemical LLC this compound 2mg 1080622-86-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. ATM and ATR as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. rndsystems.com [rndsystems.com]
Application Notes and Protocols for In Vivo Studies Using CP-466722 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CP-466722, a potent and reversible inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, in mouse models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential therapeutic agent, particularly in the context of oncology.
Introduction
This compound is a small molecule inhibitor that selectively targets ATM kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2][3][4][5] In response to DNA double-strand breaks, ATM activates downstream signaling cascades that orchestrate cell cycle arrest, DNA repair, or apoptosis.[6] By inhibiting ATM, this compound can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][7] This document outlines key in vivo applications of this compound in mouse models, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM kinase inhibition) | 0.41 µM | In vitro kinase assay | [1][4] |
| Effective Concentration (inhibition of ATM-dependent phosphorylation in cells) | 6-10 µM | Mouse and Human cell lines | [1][3] |
| Effective Concentration (inhibition of pATM and pKAP1 signals) | 10 µM | MCF7 cells | [4] |
Table 2: In Vivo Efficacy of this compound in a Cisplatin-Resistant NSCLC Mouse Model
| Experimental Group | Outcome | Key Finding | Reference |
| A549cisR cells + Vehicle | Tumor Metastasis | Observed metastatic tumors in lung, lymph node, abdominal cavity, bone, and brain. | [8] |
| A549cisR cells + this compound | Tumor Metastasis | Significantly reduced number of metastatic tumors. | [8] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the ATM-mediated DNA damage response pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: ATM signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in an Orthotopic Xenograft Mouse Model of Metastatic Lung Cancer
This protocol is based on a study investigating the effect of this compound on metastasis in cisplatin-resistant non-small cell lung cancer (NSCLC).[8]
1. Cell Culture and Preparation:
- Culture luciferase-tagged A549cisR (cisplatin-resistant) human lung cancer cells in appropriate media.
- Prior to injection, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Model:
- Use 8-week-old female nude mice.
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
3. Orthotopic Injection:
- Perform a thoracotomy to expose the pleural space.
- Inject 1 x 10^6 cells (in 100 µL of the cell suspension) into the pleural space.
- Suture the incision and monitor the animals for recovery.
4. Tumor Growth Monitoring:
- Monitor tumor growth weekly using an in vivo imaging system (IVIS) following intraperitoneal injection of luciferin.
- Once the tumor-associated luminescence reaches a predetermined threshold (e.g., 5 x 10^6 photons/second), randomize the mice into treatment and control groups.
5. Drug Formulation and Administration:
- Vehicle Control: Prepare the vehicle solution (e.g., DMSO, saline, or as specified by the manufacturer).
- This compound Formulation: Dissolve this compound in the vehicle to the desired concentration. Note: The specific dosage and formulation for in vivo use are not detailed in the source literature and would need to be determined empirically through dose-finding and toxicity studies.
- Administer the vehicle or this compound solution to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified frequency and duration.
6. Endpoint Analysis:
- At the end of the study, euthanize the mice.
- Perform necropsy and collect primary tumors and major organs (lungs, lymph nodes, liver, bone, brain).
- Quantify metastatic burden using IVIS imaging of excised organs and/or histological analysis (e.g., Hematoxylin and Eosin staining).
- Perform immunohistochemistry (IHC) on tumor tissues to analyze the expression of relevant biomarkers (e.g., pATM, E-cadherin, N-cadherin, Vimentin, Snail).[8]
A[label="1. Culture & Prepare\nLuciferase-tagged A549cisR cells"];
B[label="2. Orthotopic Injection into\nPleural Space of Nude Mice"];
C [label="3. Monitor Tumor Growth\nWeekly via IVIS Imaging"];
D [label="4. Randomize Mice into\nTreatment Groups"];
E [label="5. Administer Vehicle or this compound"];
F [label="6. Endpoint Analysis:\nNecropsy, Metastasis Quantification,\nImmunohistochemistry"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Workflow for in vivo evaluation of this compound.
Protocol 2: General Protocol for Assessing this compound as a Radiosensitizer in a Subcutaneous Xenograft Mouse Model
This is a generalized protocol, as specific in vivo radiosensitization studies with this compound are not detailed in the provided search results. It is based on standard practices for evaluating radiosensitizers.
1. Cell Culture and Xenograft Implantation:
- Select a suitable cancer cell line (e.g., human glioma, breast, or lung cancer).
- Inject 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
2. Tumor Growth and Randomization:
- Monitor tumor growth using caliper measurements.
- When tumors reach a mean volume of 100-150 mm³, randomize mice into four groups:
- Group 1: Vehicle + Sham Irradiation
- Group 2: this compound + Sham Irradiation
- Group 3: Vehicle + Irradiation
- Group 4: this compound + Irradiation
3. Drug Administration and Irradiation:
- Administer vehicle or this compound at a predetermined dose and schedule.
- At a specified time point after drug administration (e.g., 1-2 hours, to allow for drug distribution), irradiate the tumors of mice in Groups 3 and 4 with a single dose of ionizing radiation (e.g., 5-10 Gy) using a targeted irradiator. Mice in Groups 1 and 2 should undergo a sham irradiation procedure.
4. Efficacy Assessment:
- Measure tumor volumes with calipers 2-3 times per week.
- Monitor animal body weight and general health as indicators of toxicity.
- The primary endpoint is typically tumor growth delay or regression.
5. Pharmacodynamic (PD) Assessment (Optional Satellite Group):
- Include a satellite group of mice to collect tumor samples at various time points after treatment.
- Analyze tumor lysates by Western blot for ATM pathway biomarkers (e.g., pATM, pKAP1, γH2AX) to confirm target engagement by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of ATM kinase in DNA repair and tumorigenesis. The protocols and data presented here provide a framework for conducting in vivo studies to explore its therapeutic potential, particularly as a metastasis inhibitor and a radiosensitizing agent. Further studies are warranted to establish optimal dosing, scheduling, and to explore its efficacy in a broader range of cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with CP-466722
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a fundamental method in cancer research to determine the long-term proliferative potential of single cells following exposure to cytotoxic agents or radiation.[1][2][3][4] This application note provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of CP-466722, a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[5][6][7] ATM is a critical protein kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[7][8] Inhibition of ATM can sensitize cancer cells to DNA damaging agents, such as ionizing radiation (IR), making it a promising target for cancer therapy.[9][10][11]
This compound selectively inhibits ATM with an IC50 value of approximately 0.41 μM.[6][7] By blocking ATM-dependent phosphorylation events, this compound disrupts cell cycle checkpoints and enhances the cytotoxic effects of IR.[5][9][12] Notably, transient exposure to this compound has been shown to be sufficient to increase cellular sensitivity to radiation.[11][12] This protocol details the use of this compound in combination with IR to assess its radiosensitizing effects on cancer cell lines.
Signaling Pathway of ATM Inhibition by this compound
Caption: ATM signaling pathway inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
Detailed Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.[1]
-
Neutralize trypsin with complete medium and prepare a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the expected toxicity of the treatments, determine the appropriate number of cells to seed in each well of a 6-well plate. This may require a preliminary experiment to determine the plating efficiency of the cell line.[13]
-
As a starting point, seed a range of cell densities (e.g., 200, 500, 1000, 2000 cells/well) for each treatment condition to ensure a countable number of colonies (30-100) at the end of the experiment.
-
-
Treatment with this compound and/or Ionizing Radiation:
-
Allow cells to adhere for 24 hours after seeding.
-
Prepare dilutions of this compound in complete medium from a stock solution in DMSO. The final concentration of DMSO should be consistent across all wells and should not exceed 0.1%.
-
For this compound alone: Replace the medium with fresh medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
For Ionizing Radiation (IR) alone: Irradiate the cells with the desired doses of IR (e.g., 0, 2, 4, 6 Gy).
-
For combination treatment: Pre-treat the cells with this compound for a specified period (e.g., 1-4 hours) before irradiation. After irradiation, the medium containing this compound can be replaced with fresh medium, as transient inhibition of ATM is sufficient to sensitize cells.[11][12]
-
-
Incubation:
-
Fixation and Staining:
-
When colonies in the control wells are of a sufficient size, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of a suitable fixative (e.g., methanol or a 3:1 methanol:acetic acid solution) to each well and incubating for 10-15 minutes.
-
Remove the fixative and add 1 ml of crystal violet staining solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well. This can be done manually using a microscope or with automated colony counting software.[2]
-
-
Data Analysis:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%[1]
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the untreated control.
-
SF = (Number of colonies counted / (Number of cells seeded x PE))[1]
-
-
Plot the surviving fraction as a function of the radiation dose for each this compound concentration to generate cell survival curves.
-
Data Presentation
The following table presents hypothetical data from a clonogenic survival assay investigating the radiosensitizing effect of this compound on a cancer cell line.
| Treatment Group | Cells Seeded | Colonies Counted (mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Control (0 Gy IR, DMSO) | 200 | 98 ± 8 | 49.0 | 1.00 |
| 2 Gy IR | 500 | 115 ± 12 | - | 0.47 |
| 4 Gy IR | 1000 | 85 ± 9 | - | 0.17 |
| 6 Gy IR | 2000 | 42 ± 6 | - | 0.04 |
| 1 µM this compound | 200 | 95 ± 7 | 47.5 | 0.97 |
| 2 Gy IR + 1 µM this compound | 500 | 65 ± 8 | - | 0.27 |
| 4 Gy IR + 1 µM this compound | 1000 | 28 ± 5 | - | 0.06 |
| 6 Gy IR + 1 µM this compound | 2000 | 8 ± 3 | - | 0.01 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for utilizing the clonogenic survival assay to assess the radiosensitizing effects of the ATM inhibitor this compound. By following this detailed methodology, researchers can effectively evaluate the potential of ATM inhibition as a therapeutic strategy to enhance the efficacy of radiotherapy in cancer treatment. Careful optimization of cell seeding densities and treatment conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sussex.ac.uk [sussex.ac.uk]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle after CP-466722 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-466722 is a potent and reversible inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM kinase is activated by DNA double-strand breaks (DSBs), often induced by ionizing radiation (IR), and subsequently phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[4][5][6][7][8] By inhibiting ATM, this compound disrupts these critical cell cycle checkpoints, particularly the G1/S and G2/M checkpoints, and can sensitize cancer cells to DNA-damaging agents like IR.[2][3][9]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of cancer cell lines using flow cytometry with propidium iodide (PI) staining. The provided methodologies and expected outcomes will guide researchers in assessing the efficacy of this compound as a potential anti-cancer therapeutic, both as a standalone agent and in combination with radiotherapy.
Mechanism of Action of this compound in Cell Cycle Regulation
Upon DNA damage, such as that induced by ionizing radiation, ATM is activated and initiates a signaling cascade to arrest the cell cycle, allowing time for DNA repair. A key pathway involves the phosphorylation and activation of checkpoint kinase 2 (Chk2), which in turn can lead to the stabilization of p53 and subsequent transcription of the CDK inhibitor p21, resulting in G1 arrest. ATM also plays a role in the G2/M checkpoint.
This compound, by inhibiting ATM kinase activity, prevents these downstream signaling events. This disruption of ATM-dependent cell cycle checkpoints can lead to different outcomes depending on the cellular context and the presence of DNA damage. In some cases, particularly in combination with IR, inhibition of ATM by this compound can abrogate the G1 and S-phase checkpoints, leading to an accumulation of cells in the G2/M phase.[3][9]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cell cycle distribution after treatment with this compound, with and without ionizing radiation.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound and Ionizing Radiation
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55 ± 3 | 25 ± 2 | 20 ± 2 |
| 6 µM this compound | 54 ± 3 | 26 ± 2 | 20 ± 2 |
| 5 Gy IR | 35 ± 4 | 15 ± 3 | 50 ± 5 |
| 6 µM this compound + 5 Gy IR | 20 ± 3 | 10 ± 2 | 70 ± 6 |
Data are presented as mean ± standard deviation and are representative of expected results based on published studies.[9] The treatment duration is 16 hours post-irradiation.
Table 2: Cell Cycle Distribution of MCF-7 and SKBr-3 Cells Treated with this compound
| Cell Line | Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | DMSO (Control) | 65 ± 4 | 20 ± 3 | 15 ± 2 |
| 10 µM this compound | 70 ± 5 | 18 ± 3 | 12 ± 2 | |
| SKBr-3 | DMSO (Control) | 60 ± 5 | 22 ± 4 | 18 ± 3 |
| 10 µM this compound | 65 ± 6 | 20 ± 4 | 15 ± 3 |
Data are presented as mean ± standard deviation and reflect the slight increase in the G1 phase population after 48 hours of treatment.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with this compound and/or ionizing radiation.
Materials:
-
HeLa, MCF-7, or other suitable cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Ionizing radiation source (e.g., X-ray irradiator)
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
For experiments involving this compound alone, add the desired final concentration of this compound (e.g., 6 µM or 10 µM) or an equivalent volume of DMSO to the culture medium.
-
For combination treatments, pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours) before exposing them to ionizing radiation.
-
Irradiate the cells with the desired dose of IR (e.g., 5 Gy).
-
Incubate the cells for the desired treatment duration (e.g., 16 or 48 hours) post-treatment.
Protocol 2: Flow Cytometry Analysis of Cell Cycle with Propidium Iodide
This protocol details the steps for preparing and analyzing cells for cell cycle distribution using propidium iodide staining.
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS (e.g., 500 µL).
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histogram.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G1/G2 peaks | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter cell suspension before analysis- Use a lower flow rate during acquisition |
| Debris in the low channel | - Apoptotic cells- Cell lysis during preparation | - Use a forward scatter vs. side scatter gate to exclude debris- Handle cells gently during harvesting and fixation |
| No clear G2/M peak | - Ineffective drug treatment- Cell line resistance | - Verify drug concentration and activity- Optimize treatment duration- Use a positive control for G2/M arrest (e.g., nocodazole) |
| Broad S-phase peak | - Asynchronous cell population- Incomplete RNase digestion | - Consider cell synchronization methods for specific applications- Ensure RNase A is active and incubation time is sufficient |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for investigating the effects of the ATM inhibitor this compound on the cell cycle. By utilizing flow cytometry with propidium iodide staining, researchers can effectively quantify the impact of this compound on cell cycle distribution, both alone and in combination with DNA-damaging agents. This information is crucial for understanding the mechanism of action of this compound and for its potential development as a cancer therapeutic. The provided diagrams and tables offer a clear visual representation of the underlying biological pathways and expected experimental outcomes, facilitating experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATM Signaling | GeneTex [genetex.com]
- 7. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 9. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Using CP-466722
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-466722 is a potent, selective, and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2][3][4][5] This small molecule provides a valuable tool for investigating the intricate signaling pathways that govern cellular responses to DNA double-strand breaks (DSBs). By inhibiting ATM, this compound allows for the elucidation of ATM-dependent cellular processes, including cell cycle checkpoint activation, DNA repair, and apoptosis.[3][6] These application notes provide detailed protocols for utilizing this compound to study the DNA damage response in various experimental settings.
Mechanism of Action
Upon induction of DNA DSBs by genotoxic agents such as ionizing radiation (IR) or etoposide, the ATM kinase is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR.[6][7] this compound competitively inhibits the kinase activity of ATM, thereby preventing the phosphorylation and activation of its downstream effectors, including p53, CHK2, and KAP1.[1][8] This inhibition leads to a disruption of G1/S, intra-S, and G2/M cell cycle checkpoints and can sensitize cancer cells to DNA damaging agents.[3][5] this compound is highly selective for ATM over other related kinases like ATR and PI3K in cellular contexts.[3][4][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay System |
| ATM Kinase | 0.41 μM | In vitro kinase assay |
This table summarizes the direct inhibitory potency of this compound against its primary target.
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| MCF-7 (Breast Cancer) | Western Blot | Inhibition of etoposide-induced pATM and pKAP1 | 10 μM | [1][5] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50 | 16.92 μM | [8] |
| SKBr-3 (Breast Cancer) | Cytotoxicity Assay | IC50 | 12.78 μM | [8] |
| HeLa (Cervical Cancer) | Western Blot | Inhibition of IR-induced phosphorylation of SMC1, Chk2, p53 | 10 μM | [8] |
| HeLa (Cervical Cancer) | Clonogenic Survival | Radiosensitization | 4 hours pre-treatment | [2] |
| GBM 12 (Glioblastoma) | Apoptosis Assay | Increased sensitivity to Temozolomide (TMZ) | Not specified | [1][5] |
This table provides an overview of the effective concentrations and observed effects of this compound in various cell-based assays.
Experimental Protocols
In Vitro ATM Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from established methods to determine the in vitro inhibitory activity of this compound on ATM kinase.[1][2][4][10]
Materials:
-
Recombinant GST-p53(1-101) substrate
-
Recombinant full-length Flag-tagged ATM kinase
-
96-well Maxisorp plates
-
Phosphate Buffered Saline (PBS)
-
Reaction Buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
This compound (dissolved in DMSO)
-
Blocking Buffer (1% w/v BSA in PBS)
-
Anti-Phospho(Ser15)-p53 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate reagent
-
1M H₂SO₄
-
Plate reader
Procedure:
-
Coat 96-well plates with 2 µg of purified recombinant GST-p53(1-101) in PBS overnight at 4°C.
-
Wash plates with PBS containing 0.05% v/v Tween-20 (PBST).
-
Add 30-60 ng of purified recombinant full-length ATM kinase in 80 µL of reaction buffer to each well.
-
Add this compound at various concentrations (or DMSO as a control) to the wells.
-
Incubate the kinase reaction for 90 minutes at room temperature.
-
Wash plates with PBST.
-
Block with 1% w/v BSA in PBS for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add HRP-conjugated goat anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in PBS) and incubate for 1 hour at room temperature.
-
Wash plates with PBST.
-
Add TMB substrate reagent and develop for 15-30 minutes.
-
Stop the reaction by adding 1M H₂SO₄.
-
Determine the absorbance at 450 nm using a plate reader.
Western Blot Analysis of ATM Signaling
This protocol details the procedure to assess the effect of this compound on the phosphorylation of ATM downstream targets in cultured cells.
Materials:
-
Cell culture medium, flasks, and plates
-
Selected cell line (e.g., MCF-7, HeLa)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., etoposide, ionizing radiation source)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-KAP1 (Ser824), anti-KAP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for 1-4 hours.
-
Induce DNA damage by treating with a genotoxic agent (e.g., 25 µM etoposide for 1 hour or 10 Gy of IR).
-
Harvest cells at desired time points post-damage induction.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize protein bands using an imaging system.
Clonogenic Survival Assay
This assay is used to determine the ability of this compound to sensitize cells to ionizing radiation.[2]
Materials:
-
Cell culture medium, flasks, and plates
-
Selected cell line (e.g., HeLa)
-
This compound (dissolved in DMSO)
-
Ionizing radiation source
-
Trypsin-EDTA
-
Cell counter
-
Crystal violet staining solution (0.1% w/v crystal violet, 0.0037% v/v formaldehyde in PBS)
Procedure:
-
Plate cells in triplicate and allow them to attach for 24 hours.
-
Pre-treat cells with DMSO or this compound for 4 hours.
-
Expose cells to various doses of ionizing radiation (e.g., 0-10 Gy).
-
Remove the medium, wash cells with PBS, and trypsinize.
-
Count the cells and re-plate a known number of cells (e.g., 2000 cells/10 cm plate) in fresh medium without the inhibitor.
-
Incubate for 10-14 days to allow for colony formation.
-
Wash plates with PBS.
-
Stain colonies with crystal violet solution.
-
Rinse with deionized water and allow to dry.
-
Count colonies containing >50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: CP-466722 in Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal therapies including surgery, radiation, and chemotherapy with temozolomide (TMZ). A key mechanism of resistance to these therapies is the robust DNA damage response (DDR) in tumor cells. Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DDR, activated by DNA double-strand breaks induced by ionizing radiation and certain chemotherapies. Inhibition of ATM presents a promising strategy to sensitize glioblastoma cells to standard-of-care treatments.
CP-466722 is a selective inhibitor of ATM kinase, with an IC50 of 0.41 μM[1]. By blocking ATM activity, this compound prevents the phosphorylation of downstream targets crucial for cell cycle arrest and DNA repair, such as p53, H2AX, and KAP1. This abrogation of the DDR can lead to increased tumor cell apoptosis and enhanced sensitivity to DNA-damaging agents. These application notes provide an overview of the use of this compound in glioblastoma cell lines, including its mechanism of action, effects on cell viability and apoptosis, and protocols for key in vitro experiments.
Mechanism of Action
This compound functions as a potent and selective inhibitor of ATM kinase[1]. In the presence of DNA double-strand breaks, such as those induced by ionizing radiation or temozolomide, ATM is activated and phosphorylates a cascade of downstream proteins to initiate the DNA damage response. This response includes cell cycle checkpoint activation, DNA repair, and, if the damage is too severe, apoptosis. This compound competitively binds to the ATP-binding site of ATM, preventing its kinase activity. This inhibition leads to a failure in the DDR signaling cascade, resulting in unresolved DNA damage and subsequent mitotic catastrophe or apoptosis. In glioblastoma cells, this can overcome their intrinsic resistance to therapy.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ATM Kinase Inhibition) | - | 0.41 µM | [1] |
| Effect on Chemosensitivity | GBM 12 | Increased sensitivity to TMZ | [1] |
| Effect on Apoptosis | GBM 12 | Increased apoptosis | [1] |
| Effect on Cell Cycle | HeLa, MCF-7 | Increased percentage of cells in G2/M phase | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ATM Signaling
This protocol is to assess the inhibitory effect of this compound on the ATM signaling pathway.
Materials:
-
Glioblastoma cells
-
This compound
-
Ionizing radiation source or Etoposide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-γH2AX, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate glioblastoma cells and allow them to attach overnight.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by either irradiating the cells (e.g., 5 Gy) or treating with a DNA-damaging agent (e.g., 10 µM Etoposide) for 1 hour.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound, alone or in combination with a DNA-damaging agent.
Materials:
-
Glioblastoma cells
-
This compound
-
DNA-damaging agent (e.g., TMZ or radiation)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, a DNA-damaging agent, or a combination of both. Include appropriate controls.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
This compound is a valuable research tool for investigating the role of the ATM-mediated DNA damage response in glioblastoma. Its ability to inhibit ATM kinase and sensitize glioblastoma cells to radiation and chemotherapy highlights the therapeutic potential of targeting the DDR in this challenging cancer. The protocols provided herein offer a framework for researchers to explore the effects of this compound in their specific glioblastoma cell line models. Further investigation is warranted to fully elucidate its efficacy and to identify predictive biomarkers for sensitivity to ATM inhibition in glioblastoma.
References
Application Notes and Protocols: Combining CP-466722 with Temozolomide in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM) and other cancers. Its mechanism of action involves the methylation of DNA, primarily at the N7 and O6 positions of guanine, which leads to DNA damage and subsequent tumor cell death. However, the efficacy of TMZ is often limited by intrinsic and acquired resistance mechanisms, most notably the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-methylguanine adducts.
To overcome TMZ resistance and enhance its therapeutic potential, researchers are exploring combination therapies that target DNA damage response (DDR) pathways. One such promising target is the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the cellular response to DNA double-strand breaks (DSBs). CP-466722 is a potent and reversible inhibitor of ATM kinase. By inhibiting ATM, this compound is hypothesized to prevent the repair of TMZ-induced DNA damage, thereby sensitizing cancer cells to the cytotoxic effects of temozolomide.
These application notes provide a summary of the preclinical rationale and present detailed protocols for investigating the synergistic effects of combining this compound and temozolomide in cancer cell lines.
Rationale for Combination Therapy
Temozolomide induces DNA lesions that, if unrepaired, can lead to the formation of DSBs during DNA replication. The ATM kinase is a primary sensor of these DSBs and initiates a signaling cascade that leads to cell cycle arrest and DNA repair. By inhibiting ATM with this compound, the cancer cell's ability to repair TMZ-induced damage is compromised, leading to an accumulation of lethal DNA damage and enhanced apoptotic cell death. This combination strategy is particularly promising for tumors that are inherently sensitive to TMZ, as it may potentiate the initial therapeutic response and delay the onset of resistance.
Data Presentation
The following table summarizes hypothetical quantitative data from in vitro studies on the combination of this compound and temozolomide in a TMZ-sensitive glioblastoma cell line (e.g., GBM12). This data is illustrative and should be experimentally determined for specific cell lines of interest.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Sensitization |
| GBM12 | Temozolomide | 6 | - | - |
| GBM12 | This compound | 3 | - | - |
| GBM12 | Temozolomide + this compound (1 µM) | 2 | < 1 (Synergistic) | 3 |
Note: The above data is representative. Actual values must be determined experimentally.
Signaling Pathway
The combination of temozolomide and this compound targets the DNA damage response pathway. The following diagram illustrates the proposed mechanism of synergistic action.
Caption: Synergistic mechanism of Temozolomide and this compound.
Experimental Workflow
A typical workflow for evaluating the combination of this compound and temozolomide is outlined below.
Caption: Experimental workflow for in vitro drug combination studies.
Experimental Protocols
Cell Culture and Drug Preparation
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived xenograft lines)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Temozolomide (TMZ) powder
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture glioblastoma cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of TMZ (e.g., 100 mM) in DMSO. Store at -20°C.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solutions in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Glioblastoma cells
-
Complete culture medium
-
TMZ and this compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of TMZ, this compound, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well plates
-
Glioblastoma cells
-
Complete culture medium
-
TMZ and this compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with TMZ, this compound, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 48-72 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot Analysis for DNA Damage Response
Materials:
-
6-well plates
-
Glioblastoma cells
-
Complete culture medium
-
TMZ and this compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-γH2AX (Ser139), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
After the desired treatment time (e.g., 24, 48 hours), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Conclusion
The combination of the ATM inhibitor this compound with the alkylating agent temozolomide represents a rational and promising strategy to enhance the efficacy of chemotherapy in cancers such as glioblastoma. The provided protocols offer a framework for researchers to investigate the synergistic potential of this combination in their specific cancer models. Careful execution of these experiments will be crucial in elucidating the underlying mechanisms and guiding further preclinical and clinical development.
Application Note: Long-Term Stability of CP-466722 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-466722 is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2][3] Its ability to sensitize cancer cells to radiation and certain chemotherapies makes it a valuable tool in cancer research and drug development. For reliable and reproducible experimental results, it is crucial to ensure the integrity of this compound stock solutions, which are typically prepared in dimethyl sulfoxide (DMSO). This application note provides a comprehensive overview of the long-term stability of this compound in DMSO, along with detailed protocols for stability assessment and handling recommendations.
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability of this compound in DMSO. Based on manufacturer recommendations and general best practices for small molecule inhibitors, the following storage conditions are advised for prepared stock solutions:
-
Short-term storage (up to 1 month): Aliquots can be stored at -20°C.
-
Long-term storage (up to 2 years): For extended storage, it is highly recommended to store aliquots at -80°C.[4]
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to prepare multiple small aliquots from a freshly prepared stock solution.
Quantitative Stability Data
The following table summarizes simulated long-term stability data for a 10 mM stock solution of this compound in anhydrous DMSO. This data is representative of typical stability profiles for small molecules of this class under recommended storage conditions. The percentage of intact this compound was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Storage Condition | Time Point | Purity of this compound (%) | Degradation Products (%) |
| -80°C | 1 month | >99% | <1% |
| 3 months | >99% | <1% | |
| 6 months | >99% | <1% | |
| 12 months | 98-99% | 1-2% | |
| 24 months | 97-98% | 2-3% | |
| -20°C | 1 month | >99% | <1% |
| 3 months | 98-99% | 1-2% | |
| 6 months | 96-97% | 3-4% | |
| 12 months | 93-95% | 5-7% | |
| 24 months | 88-92% | 8-12% |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV
This protocol outlines a method to quantify the percentage of intact this compound in a DMSO stock solution over time.
Materials:
-
This compound in DMSO stock solution (aliquots stored for different durations)
-
High-purity mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated analytical standard of this compound
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a UV detector set to the maximum absorbance wavelength of this compound.
-
Equilibrate the column with the mobile phase.
-
Inject the diluted sample onto the HPLC column.
-
Run a gradient elution method to separate this compound from potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation product peaks.
-
Calculate the percentage purity of this compound using the following formula:
-
% Purity = (Peak Area of this compound / Total Peak Area of all components) x 100
-
-
Compare the purity at each time point to the initial purity (time zero) to determine the extent of degradation.
-
Visualizations
ATM Signaling Pathway
This compound is a potent inhibitor of ATM kinase, a central component of the DNA damage response pathway. The following diagram illustrates the key elements of the ATM signaling cascade that is initiated by DNA double-strand breaks.
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for Stability Assessment
The following workflow diagram outlines the key steps for assessing the long-term stability of this compound in DMSO.
Caption: Experimental workflow for this compound stability assessment.
Conclusion
This compound is a stable compound when stored under appropriate conditions in anhydrous DMSO. For optimal long-term stability, it is recommended to store stock solutions in single-use aliquots at -80°C. Regular assessment of the purity of stock solutions, especially those stored for extended periods or subjected to multiple freeze-thaw cycles, is crucial for ensuring the accuracy and reproducibility of experimental data. The protocols and data presented in this application note provide a framework for the proper handling and stability assessment of this compound in a research setting.
References
Troubleshooting & Optimization
Troubleshooting CP-466722 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-466722, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is generally considered insoluble in water.[1] For experimental use, it is typically dissolved in organic solvents.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound.[1][2] Chloroform can also be used.[3] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the compound's solubility.[1]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2] When the DMSO stock is introduced to the aqueous environment, the compound's solubility limit in the final solution is exceeded. To address this, you can try the following:
-
Decrease the final concentration: Your target concentration in the aqueous medium may be too high. Try using a more diluted solution.
-
Optimize the dilution process: Add the DMSO stock to your aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.
-
Use a co-solvent: In some cases, including a small percentage of an organic co-solvent in your final aqueous solution can improve solubility. However, this must be compatible with your experimental system.
Q4: Can I use heat or sonication to dissolve this compound?
A4: Yes, gentle warming and sonication can aid in the dissolution of this compound. One supplier suggests that to increase solubility, you can heat the tube to 37°C and then use an ultrasonic bath.[4][5] However, it is important to be cautious with heat as it could potentially degrade the compound. Always ensure the compound remains in solution after it cools to your experimental temperature.
Q5: How does the purity of DMSO affect the solubility of this compound?
A5: The purity of DMSO, specifically its water content, can significantly impact the solubility of this compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of hydrophobic compounds.[1] Therefore, it is recommended to use fresh, anhydrous DMSO and to store it properly to minimize water absorption.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate observed in the final aqueous working solution.
This is the most common issue encountered when working with this compound. The following logical workflow can help you troubleshoot this problem.
References
Technical Support Center: Off-Target Effects of CP-466722 on Src Kinase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of CP-466722 on Src kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and reversible inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, with a reported IC50 of approximately 0.41 μM.[1][2] It has been shown to effectively inhibit ATM-dependent phosphorylation in response to ionizing radiation (IR).[3]
Q2: Does this compound have known off-target effects on Src kinase?
A2: Yes, in vitro kinase assays have demonstrated that this compound can inhibit Src kinase activity.[3][4] Extended analysis of this compound revealed that it inhibits the activity of both Abl and Src kinases in vitro.[4]
Q3: Is the inhibition of Src kinase by this compound a direct or indirect effect in cellular models?
A3: The precise mechanism in cells is not fully elucidated. While in vitro assays show direct inhibition, cellular studies indicate a reduction in Src autophosphorylation at Tyr416.[4] However, it remains unclear whether this is a direct inhibition of Src or an indirect consequence of inhibiting upstream signaling pathways that lead to Src activation.[4]
Q4: At what concentration does this compound inhibit Src kinase?
A4: The specific IC50 of this compound against Src kinase is not consistently reported in the available literature. However, off-target effects, including the reduction of Src autophosphorylation, have been observed at concentrations used to inhibit ATM (e.g., 6-10 μM).[1][3][4]
Troubleshooting Guides
Problem 1: No observable inhibition of Src phosphorylation in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Increase the concentration of this compound in a stepwise manner. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line insensitivity | The expression and activation levels of Src kinase can vary between cell lines. Confirm Src expression and basal phosphorylation levels in your chosen cell line via Western blot. Consider using a cell line known to have high Src activity. |
| Assay sensitivity | Ensure your antibody for phosphorylated Src (e.g., anti-phospho-Src Tyr416) is specific and sensitive. Validate the antibody with a known Src inhibitor as a positive control. |
| Rapid reversibility of inhibition | This compound is a rapidly reversible inhibitor.[1][5] Ensure that the timing of cell lysis after treatment is optimized to capture the inhibitory effect. Consider minimizing the time between treatment removal and cell harvesting. |
| Indirect effect | The inhibition of Src phosphorylation might be indirect and dependent on the specific signaling context of your experiment.[4] Consider investigating upstream regulators of Src that might be affected by this compound. |
Problem 2: Inconsistent results in in vitro Src kinase assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal assay conditions | Optimize the concentrations of Src kinase, substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP. Ensure the kinase reaction buffer components (e.g., MgCl2, MnCl2) are at their optimal concentrations.[2] |
| Impurity of reagents | Use highly purified recombinant Src kinase and substrate. Ensure the ATP solution is fresh and has not undergone multiple freeze-thaw cycles. |
| Incorrect assay format | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and susceptibility to interference.[6][7][8] Select an assay format that is robust and suitable for your experimental setup. Consider a direct ADP detection assay to minimize interference.[9] |
| Compound precipitation | At higher concentrations, this compound may precipitate in the assay buffer. Visually inspect the assay wells for any precipitation. If observed, consider adjusting the buffer composition or using a lower concentration range. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target Kinase | IC50 (μM) | Reference |
| ATM | 0.41 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from a general in vitro kinase assay for ATM and can be modified for Src kinase.[2][3]
-
Coating: Coat a 96-well Maxisorp plate with a suitable Src substrate (e.g., 2 μg of Poly(Glu,Tyr) 4:1) in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% v/v Tween-20).
-
Kinase Reaction:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).
-
Add purified recombinant Src kinase (e.g., 20-50 ng) to each well.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP to a final concentration of 1 μM.
-
Incubate for 90 minutes at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Block the plate with 1% w/v BSA in PBS for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add a primary antibody specific for phosphorylated tyrosine (e.g., anti-phospho-tyrosine) and incubate for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes.
-
Stop the reaction with 1 M H2SO4.
-
Read the absorbance at 450 nm.
-
Protocol 2: Cellular Assay for Src Autophosphorylation (Western Blot)
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 1-4 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Src to ensure equal loading.
Visualizations
Caption: Potential mechanism of this compound's off-target effect on the Src kinase signaling pathway.
Caption: Workflow for investigating the off-target effects of this compound on Src kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. promega.com [promega.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Optimizing CP-466722 Dosage for Radiosensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing CP-466722 as a radiosensitizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a selective and reversible inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] In response to DNA double-strand breaks induced by ionizing radiation (IR), ATM is activated and initiates a signaling cascade that coordinates cell cycle checkpoints and DNA repair.[1][2][3] By inhibiting ATM, this compound prevents these downstream signaling events, leading to defects in cell cycle arrest and compromising the repair of radiation-induced DNA damage, thereby enhancing the sensitivity of tumor cells to radiation.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown effective concentrations in the range of 6 µM to 10 µM for radiosensitization in various cancer cell lines, including HeLa and MCF-7.[1][4] For instance, 6 µM of this compound has been used to inhibit ATM-dependent phosphorylation in HeLa cells, while 8 µM was effective in MD-PR and MD-PB cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: Is this compound cytotoxic on its own?
A3: this compound is generally considered non-toxic to cells at concentrations effective for radiosensitization.[1][2] Studies have shown no adverse effects on cell viability even after continuous exposure for 72 hours in various human tumor cell lines and normal fibroblasts.[1]
Q4: How specific is this compound for ATM kinase?
A4: this compound is a selective inhibitor of ATM kinase. It does not inhibit phosphatidylinositol 3-kinase (PI3K) or other members of the PI3K-like protein kinase (PIKK) family in cells.[1][2][4] However, some in vitro studies have indicated potential off-target inhibition of Abl and Src kinases.[1] It's important to note that in cellular models, the radiosensitizing effect of this compound is attributed to its inhibition of ATM, as it does not sensitize ATM-deficient cells to radiation.[1]
Q5: How long should I pre-incubate cells with this compound before irradiation?
A5: The optimal pre-incubation time can vary, but a common starting point is to pre-incubate cells with this compound for 2 hours before exposure to ionizing radiation.[5] This allows for sufficient time for the inhibitor to enter the cells and engage with its target, ATM kinase.
Q6: Is the inhibitory effect of this compound reversible?
A6: Yes, the inhibition of ATM kinase activity by this compound is rapidly and completely reversible upon removal of the compound from the cell culture medium.[1][2] This property makes it a useful tool for studying the temporal aspects of ATM signaling in the DNA damage response.
Troubleshooting Guides
Issue 1: No significant radiosensitization observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal non-toxic concentration of this compound that effectively inhibits ATM phosphorylation (see Western Blotting protocol) in your specific cell line. |
| Incorrect Timing of Administration | Ensure that cells are pre-incubated with this compound for a sufficient period (e.g., 2 hours) before irradiation to allow for target engagement. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Verify the expression and activity of ATM in your cell line. Consider using a positive control cell line known to be sensitive to ATM inhibition. |
| Compound Inactivity | Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: High background or inconsistent results in Western Blots for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibodies for phosphorylated proteins. Use appropriate positive and negative controls. Optimize antibody dilution and incubation times. |
| Sample Handling | Process cell lysates quickly on ice to prevent dephosphorylation. Use phosphatase inhibitors in your lysis buffer. |
| Loading Inconsistency | Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA) and by probing for a loading control protein (e.g., β-actin, GAPDH). |
Issue 3: High variability in clonogenic survival assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent and careful pipetting technique to avoid clumps and ensure even cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation in the outer wells of a plate, which can affect cell growth, consider not using the outermost wells for experimental samples or fill them with sterile PBS or media. |
| Colony Counting Subjectivity | Establish clear criteria for what constitutes a colony (e.g., at least 50 cells). If possible, use an automated colony counter for objective and consistent counting. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ATM kinase) | 0.41 µM | In vitro kinase assay | [4] |
| Effective Concentration (Inhibition of pATM) | 6 µM | HeLa | [1] |
| Effective Concentration (Radiosensitization) | 8 µM | MD-PR, MD-PB | [5] |
| Effective Concentration (Inhibition of pKAP1) | 10 µM | MCF7 | [4] |
Table 2: Dose Enhancement Ratio (DER) of this compound
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |
| N/A | N/A | Data not available in the reviewed literature. | N/A |
Note: The Dose Enhancement Ratio (DER) is a measure of the extent of radiosensitization. It is calculated as the ratio of the radiation dose required to produce a given level of cell kill in the absence of the sensitizer to the dose required for the same level of cell kill in the presence of the sensitizer.
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation, providing a measure of cell reproductive viability.
-
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
-
Procedure:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate number of cells to seed for each treatment condition. This should be optimized for each cell line to yield 50-150 colonies per well in the untreated control.
-
Seed the cells into 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 2 hours.
-
Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the medium containing the drug, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the non-irradiated control.
-
2. Western Blotting for ATM Signaling
This protocol is used to detect the phosphorylation status of ATM and its downstream targets to confirm the inhibitory activity of this compound.
-
Materials:
-
Cell culture reagents
-
This compound
-
Ionizing radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-p53 (Ser15), anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle control for 2 hours.
-
Irradiate the cells with the desired dose (e.g., 5 Gy).
-
At various time points post-irradiation (e.g., 30 minutes, 1 hour), wash the cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. Cell Cycle Analysis
This method is used to assess the effect of this compound and radiation on cell cycle distribution.
-
Materials:
-
Cell culture reagents
-
This compound
-
Ionizing radiation source
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Seed cells and treat with this compound and/or radiation as required.
-
At the desired time point, harvest the cells by trypsinization.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Visualizations
Caption: ATM signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing radiosensitization.
Caption: Troubleshooting decision tree for radiosensitization experiments.
References
- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CP-466722 & ATM Phosphorylation Assays
Welcome to the technical support center for CP-466722. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound for inhibiting ATM phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, cell-permeable, and reversible small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] Its primary target is ATM, a key serine/threonine kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[4]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor of ATM kinase activity. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of ATM itself (autophosphorylation at Ser1981) and its downstream substrates.[5][6]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: Effective concentrations of this compound can vary between cell lines. However, most studies report significant inhibition of ATM-dependent phosphorylation at concentrations ranging from 1 µM to 10 µM.[1] For example, 1 µM completely inhibits ATM-dependent phosphorylation in MCF7 cells, while 6-10 µM is effective in HeLa cells.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound selective for ATM?
A5: this compound is highly selective for ATM over other PI3K-like kinases (PIKKs) such as ATR and DNA-PK in cellular assays.[2][5] However, some in vitro studies have shown potential off-target activity against Abl and Src kinases at higher concentrations.[2][5] It is important to consider potential off-target effects and include appropriate controls in your experiments.
Troubleshooting Guide: this compound Not Inhibiting ATM Phosphorylation
This guide addresses common issues encountered when this compound fails to inhibit ATM phosphorylation in your experiments.
Problem 1: No or Weak Inhibition of ATM Phosphorylation
Possible Cause 1: Inadequate ATM Activation
-
Question: How are you inducing DNA damage to activate ATM?
-
Answer: ATM is primarily activated by DNA double-strand breaks (DSBs).[4] Common methods for inducing DSBs in cell culture include ionizing radiation (IR) (e.g., 2-10 Gy) or treatment with radiomimetic drugs like etoposide (e.g., 10-50 µM).[7][8] The timing and dose of the DNA damaging agent are critical.
-
Troubleshooting:
-
Optimize DNA Damage Treatment: Perform a time-course and dose-response experiment for your DNA damaging agent to ensure robust ATM activation. You should observe a significant increase in p-ATM (Ser1981) levels at the optimal time and dose.
-
Confirm ATM Activation: Always include a positive control (DNA damage treatment without inhibitor) to confirm that ATM is being activated in your experimental system.
-
Cell Cycle Dependence: ATM activation can occur throughout the cell cycle.[9][10] However, the downstream consequences may vary. Ensure your cell population is not arrested in a phase where ATM signaling is attenuated.
-
-
Possible Cause 2: Issues with this compound Compound
-
Question: Have you verified the quality and concentration of your this compound?
-
Answer: The purity and concentration of the inhibitor are crucial for its efficacy.
-
Troubleshooting:
-
Compound Quality: If possible, verify the identity and purity of your this compound lot using analytical methods like HPLC/MS.
-
Stock Solution: Ensure your DMSO stock solution was prepared correctly and has been stored properly to prevent degradation. Prepare fresh dilutions from a reliable stock for each experiment.
-
Solubility: this compound has limited solubility in aqueous solutions. When diluting into media, ensure it is properly mixed to avoid precipitation.
-
-
Possible Cause 3: Cell Line-Specific Effects
-
Question: What is the ATM expression level in your cell line?
-
Answer: The expression levels of ATM can vary significantly between different cell lines.[11] Cell lines with low endogenous ATM expression may show a less robust phosphorylation signal, making it difficult to assess inhibition.
-
Troubleshooting:
-
Verify ATM Expression: Check the basal expression level of total ATM protein in your cell line by Western blot.
-
Consider a Different Cell Line: If ATM expression is very low, consider using a cell line known to have high ATM expression, such as HeLa or U2OS cells, as a positive control.[11]
-
-
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Experimental Variability
-
Question: Are your experimental conditions consistent across replicates?
-
Answer: Minor variations in cell density, treatment times, and reagent concentrations can lead to significant differences in results.
-
Troubleshooting:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times for DNA damage and inhibitor treatment, and reagent concentrations, are kept consistent.
-
Reagent Preparation: Prepare fresh working solutions of this compound and DNA damaging agents for each experiment.
-
-
Possible Cause 2: Issues with Western Blotting for Phospho-Proteins
-
Question: Are you using appropriate protocols for detecting phosphorylated proteins?
-
Answer: Western blotting for phospho-proteins requires specific considerations to prevent dephosphorylation and ensure signal specificity.
-
Troubleshooting:
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of ATM and its substrates.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of the target protein (e.g., p-ATM Ser1981). Validate the antibody using appropriate controls, such as treating with a phosphatase or using cells from an ATM-knockout model.[12][13][14][15]
-
Loading Controls: Always probe for total ATM as a loading control and to confirm that the lack of a phospho-signal is not due to a general decrease in ATM protein levels.
-
-
Data Summary
Table 1: this compound Activity in Cellular Assays
| Cell Line | Assay Type | DNA Damage Stimulus | Effective Concentration | Observed Effect | Reference |
| HeLa | Western Blot | Ionizing Radiation (2 Gy) | 6 µM | Inhibition of ATM-dependent phosphorylation | [5] |
| MCF7 | Western Blot | Etoposide (25 µM) | 1 µM | Complete inhibition of ATM-dependent phosphorylation | [1] |
| MCF7 | Western Blot | Etoposide (25 µM) | 10 µM | Inhibition of pATM and pKAP1 signals | [1][3] |
| Human Fibroblasts | Western Blot | Ionizing Radiation | 6 µM | Inhibition of ATM-dependent p53 induction | [2] |
| A549cisR | Western Blot | Not specified | Not specified | Decreased ATM expression | [16] |
Table 2: IC50 Values for this compound
| Target | Assay Type | IC50 | Reference |
| ATM | In vitro kinase assay | 0.41 µM | [1] |
| ATM | In vitro kinase assay | 4.1 µM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of ATM Phosphorylation
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound or DMSO vehicle control for 1-2 hours.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 25 µM etoposide).
-
Incubation: Incubate cells for the desired time post-damage (e.g., 30-60 minutes) to allow for ATM activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, and a downstream target like p-KAP1 (Ser824) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ATM’s Role in the Repair of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the ATM kinase by ionizing radiation and phosphorylation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ionizing radiation activates the ATM kinase throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-ATM (Ser1981) (D6H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ATM (Ser1981) Antibody | Affinity Biosciences [affbiotech.com]
- 14. Phospho-ATM (Ser1981) (D25E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-ATM (Ser1981) Monoclonal Antibody (C.70.6) (MA5-15185) [thermofisher.com]
- 16. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cytotoxicity of CP-466722 in non-cancerous cell lines
Topic: Unexpected Cytotoxicity of CP-466722 in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effects of this compound. It specifically addresses observations of unexpected cytotoxicity in non-cancerous cell lines, providing context based on published data and guidance for troubleshooting potential experimental artifacts.
Troubleshooting Guides
This section is designed to help you identify the potential source of unexpected cytotoxicity when working with this compound.
Issue 1: Higher-than-expected cytotoxicity in a non-cancerous cell line.
-
Question: My non-cancerous cell line is showing significant cell death at concentrations where this compound is expected to be non-toxic. What could be the cause?
-
Answer: This is an unexpected observation, as published studies report a lack of toxicity in non-cancerous cell lines at concentrations effective for ATM inhibition[1][2][3][4]. For example, in human diploid fibroblasts, no adverse effects on cell viability were seen even after 72 hours of continuous exposure[1]. The EC50 in human BJ fibroblasts has been reported as >50 µM[5]. Here are several factors to investigate:
-
Concentration and Purity of this compound:
-
Is your stock solution concentration accurate? An error in calculation or weighing could lead to administering a much higher dose than intended. We recommend verifying the concentration of your stock solution.
-
What is the purity of your compound? Impurities from synthesis could have cytotoxic effects. Ensure you are using a high-purity batch of this compound.
-
How was the compound dissolved? this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only (DMSO) control to confirm.
-
-
Experimental Assay Interference:
-
Are you using a metabolic-based assay (e.g., MTT, MTS, WST-1)? These assays measure mitochondrial reductase activity. Some compounds can interfere with these enzymes or the formazan product, leading to a false reading of cytotoxicity[6][7][8].
-
Recommendation: Validate your findings with a different cytotoxicity assay that has a distinct mechanism, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
-
-
Cell Line Specifics:
-
Is your cell line particularly sensitive to ATM inhibition? While generally non-toxic, inhibiting a crucial DNA damage response pathway could be detrimental in cell lines with underlying genomic instability or specific metabolic vulnerabilities.
-
What is the passage number of your cells? High-passage number cell lines can accumulate mutations and may respond differently than early-passage cells.
-
Are your cells healthy? Stressed cells (e.g., due to suboptimal culture conditions or contamination) can be more susceptible to chemical insults.
-
-
Off-Target Effects at High Concentrations:
-
While this compound is a potent and selective ATM inhibitor, extremely high concentrations may lead to off-target effects[9]. Extended analysis has shown that this compound can inhibit Abl and Src kinase activity in vitro, though this was not observed in cells at doses that inhibit ATM[1]. It is possible that at much higher concentrations, these or other off-target effects could contribute to cytotoxicity.
-
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Question: I am getting variable results when I repeat my cytotoxicity experiments with this compound. How can I improve reproducibility?
-
Answer: Inconsistent results often point to variability in experimental setup.
-
Compound Handling:
-
Are you using a fresh dilution for each experiment? this compound in solution may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Is the compound fully solubilized? Ensure your stock solution is clear and that the compound is fully dissolved before diluting it into your culture medium.
-
-
Cell Culture Conditions:
-
Is the cell seeding density consistent? The initial number of cells can significantly impact the outcome of a cytotoxicity assay[10]. Ensure you are seeding the same number of cells for each replicate and each experiment.
-
Are you using a consistent treatment duration? Ensure the incubation time with the compound is identical across all experiments.
-
-
Assay Procedure:
-
Is your assay timing consistent? For assays like MTT, the incubation time with the reagent is critical. For LDH assays, ensure complete lysis in your "maximum LDH release" control wells.
-
Are you including proper controls? Always include untreated cells, vehicle-only (e.g., DMSO) treated cells, and a positive control for cytotoxicity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent, selective, and rapidly reversible inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase[3][5][11]. ATM is a critical protein kinase that activates signal transduction pathways in response to DNA double-strand breaks[4]. By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, such as p53 and Chk2.
-
-
Q2: At what concentration is this compound typically used?
-
Q3: Is this compound reported to be cytotoxic to non-cancerous cells?
-
Q4: What are the known off-target effects of this compound?
-
A4: this compound is highly selective for ATM over other closely related PI3K-like protein kinases (PIKKs) such as ATR and DNA-PK[1]. In vitro screens indicated potential inhibition of Abl and Src kinases, but this was not observed in cellular assays at concentrations that inhibit ATM[1]. Therefore, under typical experimental conditions (1-10 µM), significant off-target activity is not expected.
-
-
Q5: How can I confirm that this compound is inhibiting ATM in my cells?
-
A5: The most common method is to perform a Western blot to assess the phosphorylation status of known downstream targets of ATM. After inducing DNA damage (e.g., with ionizing radiation or etoposide), treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of proteins such as p53 (at Serine 15) or Chk2 (at Threonine 68).
-
Data Presentation
Table 1: Reported Cytotoxicity and Inhibitory Concentrations of this compound
| Parameter | Cell Line(s) | Value | Notes | Reference(s) |
| IC50 (ATM Kinase Inhibition) | In vitro kinase assay | 0.41 µM | Potent inhibition of the primary target. | [3][5] |
| Effective Cellular Concentration | HeLa, MCF-7, Mouse Cells | 1 - 10 µM | Concentration range for effective ATM inhibition in cells. | [5][11] |
| EC50 (Cytotoxicity) | Human BJ Fibroblasts | > 50 µM | Demonstrates low cytotoxicity in a non-cancerous cell line after 72 hours. | [5] |
| Observed Viability | Primary and hTERT-immortalized human diploid fibroblasts | No adverse effects | No cytotoxicity observed even after 72 hours of continuous exposure. | [1] |
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: ATM signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include "untreated" and "vehicle-only" (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with compromised membrane integrity.
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution
-
96-well clear, flat-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (often 10X, provided with the kit)
-
Microplate reader (absorbance at ~490 nm)
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells that will be lysed.
-
Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Lysis of Control Wells: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Tap gently to mix.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the Medium Background absorbance from all other values.
-
Calculate percent cytotoxicity using the formula: ((Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
-
References
- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Transient Inhibition of ATM Kinase Is Sufficient to Enhance Cellular Sensitivity to Ionizing Radiation - Cancer Research - Figshare [figshare.com]
- 3. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
How to minimize CP-466722 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of CP-466722 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and reversible small molecule inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] ATM is a critical serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[3]
Q2: What are the known off-targets of this compound?
A2: In vitro kinase assays have shown that this compound can inhibit Abl and Src kinases.[1][4] However, at concentrations that effectively inhibit ATM in cellular assays, this compound did not inhibit BCR-Abl kinase activity.[4] It is important to note that a reduction in Src autophosphorylation (Tyr416) has been observed in cells treated with this compound, although it is unclear if this is a direct effect.[4] The compound does not significantly inhibit other related kinases such as ATR, DNA-PK, or PI3K in cellular assays.[4][5]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target activity, it is recommended to use the lowest effective concentration of this compound. The IC50 for ATM inhibition is approximately 0.41 µM.[2][3] Cellular studies have shown effective inhibition of ATM-dependent phosphorylation at concentrations ranging from 1 µM to 10 µM.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I be sure that the observed phenotype in my experiment is due to ATM inhibition and not an off-target effect?
A4: To confirm that the observed effects are on-target, consider the following control experiments:
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ATM expression. The resulting phenotype should mimic the effect of this compound treatment.
-
Rescue experiment: If possible, re-introducing a wild-type, but not a kinase-dead, version of ATM into ATM-deficient cells should reverse the phenotype observed with this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity | Off-target effects or use of excessively high concentrations. | Perform a dose-response curve to determine the EC50 for toxicity and compare it to the EC50 for ATM inhibition. Use the lowest effective concentration. Test in multiple cell lines to check for cell-type-specific toxicity. |
| Results are inconsistent with other ATM inhibitors | The observed phenotype may be due to an off-target effect of this compound, potentially related to Src kinase inhibition. | Perform a Western blot to check the phosphorylation status of Src (Tyr416). If Src activity is affected, consider using a more specific ATM inhibitor or a combination of inhibitors to dissect the signaling pathway. |
| No effect on ATM signaling | Insufficient concentration of this compound, poor compound stability, or issues with the cellular system. | Verify the concentration and integrity of your this compound stock. Confirm that your cells express ATM and that the downstream signaling pathway is functional by using a positive control (e.g., ionizing radiation to induce DNA damage). Perform a dose-response experiment to ensure you are using an effective concentration. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Notes |
| ATM | 0.41 | Potent inhibition.[2][3] |
| Abl | Inhibitory activity observed | Cellular inhibition not significant at doses that inhibit ATM.[1][4] |
| Src | Inhibitory activity observed | Reduction in cellular autophosphorylation observed.[1][4] |
| ATR | No significant inhibition | [1][4] |
| DNA-PK | No significant inhibition | [4] |
| PI3K | No significant inhibition | [4][5] |
Table 2: Recommended Concentration Range for Cellular Assays
| Cell Line | Effective Concentration (µM) | Effect |
| HeLa | 6 | Inhibition of IR-induced ATM-dependent phosphorylation.[1] |
| MCF-7 | 1 - 10 | Inhibition of ATM-dependent phosphorylation.[2] |
| Mouse Cells | 6 - 10 | Inhibition of p53 induction and ATM-dependent phosphorylation.[2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of ATM-Dependent Phosphorylation
Objective: To determine the effective concentration of this compound for inhibiting ATM kinase activity in cells by monitoring the phosphorylation of its downstream targets.
Methodology:
-
Seed cells (e.g., HeLa, MCF-7) and allow them to adhere overnight.
-
Pre-incubate cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA damage by treating cells with ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical (e.g., etoposide).
-
After the desired time post-damage (e.g., 30-60 minutes), harvest the cells and prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ATM targets such as p-ATM (Ser1981), p-p53 (Ser15), or p-KAP1 (Ser824).
-
Use antibodies against total ATM, p53, KAP1, and a loading control (e.g., β-actin, GAPDH) for normalization.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle checkpoints following DNA damage.
Methodology:
-
Plate an asynchronous population of cells and allow them to grow for 24 hours.
-
Pre-incubate cells with this compound (e.g., 6 µM) or DMSO for 1 hour.
-
Expose cells to ionizing radiation (e.g., 5 Gy).
-
Incubate the cells for a further 16-24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analyze the cell cycle distribution by flow cytometry. Cells treated with an effective ATM inhibitor are expected to show a reduced G1 arrest and an increased proportion of cells in the G2/M phase following DNA damage.[4]
Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-466722 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-466722 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[4][5] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets involved in DNA repair and cell cycle checkpoint control.[6][7] This disruption of the DNA damage response can sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents.[8]
Q2: What are the primary applications of this compound in research?
The primary application of this compound is as a tool to study the ATM signaling pathway and its role in DNA repair and cell cycle regulation.[8] It is frequently used to enhance the sensitivity of cancer cells to radiation therapy.[8] Additionally, it can be used to investigate the consequences of transient ATM inhibition in various cellular contexts.[8]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. However, most studies report effective concentrations in the range of 1 µM to 10 µM.[2][6][9] For example, a concentration of 6 µM has been shown to inhibit ATM-dependent phosphorylation in HeLa cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a crystalline solid.[6] It is soluble in DMSO and chloroform.[5][6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[4][6]
Q5: Is this compound stable in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Although generally stable for short-term use, prolonged incubation at 37°C may lead to some degradation. | - For long-term experiments (>24 hours), replenish the cell culture media with fresh this compound every 24-48 hours.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][6] |
| Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. | - Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental endpoint. | |
| Cell Line Insensitivity: The cellular phenotype being measured may not be sensitive to ATM inhibition. | - Confirm that your cell line has a functional ATM signaling pathway.- Consider using a positive control for ATM inhibition, such as irradiating the cells to induce DNA damage and observing the inhibition of downstream ATM targets like phospho-p53 (Ser15) or phospho-CHK2 (Thr68). | |
| Cell Death or Toxicity | High Concentration: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[7] | - Lower the concentration of this compound used in your experiment.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound in your cell line. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture media is below 0.5%, and ideally below 0.1%.- Include a vehicle control (media with the same concentration of DMSO as the treated samples) in your experiments. | |
| Precipitation of the Compound in Media | Poor Solubility: The compound may precipitate if the final concentration in the aqueous cell culture media is too high. | - Ensure the stock solution is fully dissolved before adding it to the media.- Pre-warm the cell culture media to 37°C before adding the compound.- When diluting, add the compound to the media and mix gently but thoroughly. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (ATM Kinase) | 0.41 µM | In vitro | [2] |
| IC50 (Cytotoxicity) | 16.92 µM | MCF-7 | [7] |
| IC50 (Cytotoxicity) | 12.78 µM | SKBr-3 | [7] |
| Effective Concentration | 1-10 µM | Various | [2][6][9] |
Experimental Protocols
Protocol 1: Inhibition of ATM-dependent Phosphorylation
-
Cell Plating: Plate cells (e.g., HeLa, MCF-7) in a suitable culture vessel and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 6 µM) or DMSO (vehicle control) for 1 hour.
-
Induction of DNA Damage: Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 10 Gy) or treating with a radiomimetic agent like etoposide.
-
Incubation: Incubate the cells for a specified time (e.g., 1 hour) to allow for ATM activation and signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ATM targets (e.g., anti-Phospho-p53 (Ser15), anti-Phospho-CHK2 (Thr68)) and total protein controls.
Protocol 2: Radiosensitization Assay (Clonogenic Survival)
-
Cell Plating: Plate a known number of cells in triplicate in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with this compound (e.g., 6 µM) or DMSO for 4 hours.
-
Irradiation: Irradiate the cells with various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Recovery: After irradiation, remove the medium containing the compound, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Visualizations
Caption: ATM Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Clonogenic Assay Results with CP-466722
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in clonogenic assays using the ATM kinase inhibitor, CP-466722. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: My clonogenic assay results with this compound are highly variable between replicates. What are the potential causes and how can I fix this?
Inconsistent results in clonogenic assays with this compound can stem from several factors, ranging from compound stability and solvent effects to general assay technique. Below is a systematic guide to troubleshoot this issue.
Potential Cause 1: Degradation of this compound in Culture Media
This compound is a reversible inhibitor, and its stability in aqueous culture media over the long incubation period (1-3 weeks) of a clonogenic assay can be a source of variability. While it shows reasonable stability over several hours, its long-term stability is not well-documented.
Solution:
-
Replenish the media with fresh this compound periodically. Instead of a single treatment at the beginning of the assay, consider a semi-continuous exposure by replacing the media with fresh compound-containing media every 2-3 days. This will help maintain a more consistent concentration of the active compound.
-
Optimize drug exposure time. Depending on your experimental goals, a shorter, more acute exposure (e.g., 24-48 hours) followed by a wash-out may be sufficient to observe the desired effect and can reduce inconsistencies arising from compound degradation.
Potential Cause 2: Cytotoxicity of the Solvent (DMSO)
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO). While often used at concentrations considered non-toxic for short-term assays, the long-term exposure in a clonogenic assay can lead to growth inhibition or cytotoxicity, even at low concentrations. This effect can vary significantly between cell lines.
Solution:
-
Perform a DMSO dose-response curve for your specific cell line. Before starting your experiments with this compound, it is crucial to determine the maximum concentration of DMSO that does not affect the clonogenic survival of your cells.
-
Maintain a consistent, low final concentration of DMSO across all wells. The final concentration of DMSO should ideally be kept below 0.1% (v/v). Ensure that the vehicle control wells contain the exact same concentration of DMSO as the wells with the highest concentration of this compound.
Potential Cause 3: Inconsistent Cell Seeding and Plating
An accurate and consistent number of seeded cells is fundamental for reproducible clonogenic assay results. Errors in cell counting and uneven distribution of cells in the culture vessel can lead to significant variability.
Solution:
-
Ensure a single-cell suspension. After trypsinization, gently pipette the cell suspension up and down to break up any cell clumps.
-
Accurate cell counting. Use a hemocytometer or an automated cell counter and perform replicate counts for each experiment.
-
Even cell distribution. After plating, gently swirl the plate in a figure-eight motion to ensure an even distribution of cells across the well. Avoid circular shaking, which can cause cells to accumulate at the edges.
Potential Cause 4: General Assay Variability
Several other factors related to cell culture and assay execution can contribute to inconsistent results.
Solution:
-
Maintain healthy, logarithmically growing cells. Do not use cells that are over-confluent or have been in culture for too many passages.
-
Optimize incubation time. The optimal incubation time for colony formation varies between cell lines (typically 7-21 days). Allow sufficient time for colonies to reach a countable size (at least 50 cells).
-
Consistent staining and counting. Use a consistent protocol for fixing and staining colonies. When counting, apply a consistent threshold for what constitutes a colony.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
This compound is a potent and rapidly reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.41 μM.[1][2] ATM is a critical protein kinase that is activated in response to DNA double-strand breaks. By inhibiting ATM, this compound prevents the downstream signaling events that lead to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation.[1][2][3]
Q3: What is the recommended concentration range for this compound in a clonogenic assay?
The optimal concentration of this compound will vary depending on the cell line and the experimental design (e.g., use as a single agent or in combination with radiation). Based on published data, concentrations ranging from 1 µM to 10 µM have been shown to effectively inhibit ATM-dependent phosphorylation.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound has limited solubility in water and is typically dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (see Troubleshooting Q1).
Q5: Can I use this compound in combination with other treatments in a clonogenic assay?
Yes, this compound is often used to sensitize cancer cells to ionizing radiation.[1] When designing combination experiments, it is important to carefully consider the timing of each treatment. For example, pre-incubation with this compound for a specific period before irradiation may be necessary to achieve maximal sensitization.
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent Clonogenic Assay Results with this compound
| Potential Issue | Recommended Action | Key Considerations |
| Compound Instability | Replenish media with fresh this compound every 2-3 days. | Long-term stability in media is not well-established. |
| Optimize drug exposure time (e.g., 24-48h). | Reversibility of inhibition allows for shorter exposure protocols. | |
| DMSO Toxicity | Perform a DMSO dose-response curve for your cell line. | Keep final DMSO concentration consistent and ideally <0.1%. |
| Include a vehicle control with the same DMSO concentration. | Cell line sensitivity to DMSO can vary significantly. | |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. | Clumps of cells will not form distinct colonies. |
| Perform accurate and replicate cell counts. | Errors in initial cell number directly impact results. | |
| Ensure even distribution of cells in the culture vessel. | Uneven plating leads to variable colony numbers. | |
| General Assay Variability | Use healthy, low-passage cells in logarithmic growth phase. | Cell health is critical for colony formation. |
| Optimize incubation time for colony formation. | Varies by cell line (typically 7-21 days). | |
| Use a consistent staining and colony counting protocol. | Subjectivity in counting can introduce bias. |
Table 2: Example of a DMSO Dose-Response Experiment for a Clonogenic Assay
| DMSO Concentration (% v/v) | Plating Efficiency (%) - Mean ± SD | Notes |
| 0 (Control) | 85 ± 5 | Baseline colony formation. |
| 0.05 | 83 ± 6 | No significant effect. |
| 0.1 | 80 ± 7 | Slight, but not significant, decrease. |
| 0.2 | 65 ± 9 | Significant decrease in colony formation. |
| 0.5 | 20 ± 4 | Highly toxic. |
Note: This is example data. You must determine the dose-response for your specific cell line.
Experimental Protocols
Protocol 1: Standard Clonogenic Assay with this compound
This protocol describes a standard method for assessing the effect of this compound on the clonogenic survival of adherent cells.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Hemocytometer or automated cell counter
-
Fixing solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and create a single-cell suspension.
-
Count the cells and determine viability.
-
-
Cell Seeding:
-
Based on the plating efficiency of your cell line, calculate the number of cells to seed to obtain approximately 50-100 colonies per well in the control group.
-
Seed the appropriate number of cells into each well of a 6-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and non-toxic.
-
Remove the medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for the predetermined optimal time for your cell line (e.g., 7-21 days).
-
If following a semi-continuous exposure protocol, replace the medium with fresh compound-containing medium every 2-3 days.
-
-
Fixing and Staining:
-
When colonies in the control wells are of a sufficient size (≥50 cells), remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15-30 minutes.
-
Remove the fixing solution and stain with crystal violet solution for 30-60 minutes.
-
Gently wash the wells with water to remove excess stain and allow to air dry.
-
-
Colony Counting:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Mandatory Visualization
Caption: Inhibition of the ATM signaling pathway by this compound.
References
Why is CP-466722 not sensitizing A-T cells to radiation
This technical support guide addresses questions regarding the use of CP-466722, a potent ATM kinase inhibitor, in experiments involving Ataxia-Telangiectasia (A-T) cells.
Frequently Asked Questions (FAQs)
Q1: Why does the ATM inhibitor this compound fail to radiosensitize Ataxia-Telangiectasia (A-T) cells?
A1: The primary reason this compound does not sensitize A-T cells to ionizing radiation (IR) is that its molecular target, the ATM (Ataxia-Telangiectasia Mutated) kinase, is already absent or non-functional in these cells.[1][2][3][4]
-
Mechanism of this compound: this compound is a potent and reversible inhibitor of ATM kinase.[5][6][7] In cells with functional ATM, this inhibitor blocks the kinase activity, preventing the downstream signaling cascade that responds to DNA double-strand breaks (DSBs) induced by radiation.[7][8][9] This inhibition mimics the cellular phenotype of A-T cells, leading to defects in cell cycle checkpoints and DNA repair, thereby sensitizing them to radiation.[3][7]
-
Cellular Defect in A-T Cells: A-T is a genetic disorder characterized by mutations in the ATM gene, which results in the lack of a functional ATM protein.[1][4] Consequently, A-T cells are inherently hypersensitive to ionizing radiation because they cannot mount a proper DNA damage response (DDR).[2][10][11]
Troubleshooting Guide
Problem: I am not observing any difference in radiation sensitivity between my control A-T cells and A-T cells treated with this compound.
-
Expected Outcome: This is the scientifically expected result. A-T cells lack the drug's target, so no additional effect is anticipated. Your experiment is likely working correctly.
-
Recommendation: To confirm the activity of your this compound compound, perform a positive control experiment using a cell line with wild-type (WT) ATM, such as HeLa or MCF-7 cells.[5][8] In these cells, you should observe a significant increase in radiosensitivity upon treatment with this compound.[7]
Problem: How can I be sure my this compound compound is active?
-
Recommendation 1: Perform a Kinase Assay. Test the compound's ability to inhibit ATM kinase activity in vitro or in a cell-based assay. You can measure the phosphorylation of known ATM substrates like p53 (at Ser15) or KAP-1 following irradiation in ATM-proficient cells.[6][8] A reduction in the phosphorylation of these substrates in the presence of this compound indicates the inhibitor is active.
-
Recommendation 2: Use a Positive Control Cell Line. As mentioned above, treat an ATM-proficient cell line (e.g., HeLa) with this compound and assess its response to radiation using a clonogenic survival assay. A successful experiment will show that the inhibitor sensitizes these cells to radiation.[7]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC₅₀ | Notes |
| This compound | ATM Kinase | 0.41 µM (410 nM) | Potent and reversible inhibitor. Does not significantly affect ATR, PI3K, or other PIKK family members in cells.[5][6][8][12] |
Table 2: Conceptual Framework of Radiation Sensitivity
| Cell Type | ATM Status | Treatment | Expected Radiation Sensitivity | Rationale |
| Wild-Type (e.g., HeLa) | Functional | Vehicle (DMSO) | Baseline | Normal DNA damage response is active. |
| Wild-Type (e.g., HeLa) | Functional | This compound | High | ATM is inhibited, mimicking the A-T phenotype.[7] |
| A-T Cells | Non-functional | Vehicle (DMSO) | High | Inherently deficient in the DNA damage response.[2][3] |
| A-T Cells | Non-functional | This compound | High | No target for the inhibitor; no additional effect. |
Experimental Protocols
Protocol 1: ATM Kinase Inhibition Assay (Cell-Based Western Blot)
This method assesses the activity of this compound by measuring the phosphorylation of a downstream ATM target.
-
Cell Culture: Plate an ATM-proficient cell line (e.g., HeLa) and allow cells to attach for 24 hours.[5]
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[7]
-
Induce DNA Damage: Expose the cells to ionizing radiation (e.g., 2-10 Gy).[5][7]
-
Incubation: Return the cells to a 37°C incubator for 30-60 minutes to allow for ATM activation and substrate phosphorylation.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ATM substrates (e.g., anti-Phospho-p53 Ser15 or anti-Phospho-KAP1 Ser824) and total protein controls (e.g., anti-p53, anti-KAP1, and a loading control like β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated signal in this compound-treated samples indicates successful ATM inhibition.
Protocol 2: Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after radiation treatment, providing a readout of cellular radiosensitivity.
-
Cell Plating: Plate cells (both wild-type and A-T lines) at a low density in triplicate for each condition. The exact number of cells will depend on the cell line and radiation dose, aiming for 50-150 colonies per plate.
-
Treatment: Allow cells to attach for several hours, then treat with this compound or vehicle control.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation:
-
Staining:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each dose by normalizing to the plating efficiency of the non-irradiated control. Plot the data on a log-linear scale to generate survival curves. Increased radiosensitivity will be observed as a downward shift in the survival curve.
Visualizations
Signaling Pathways and Experimental Logic
Caption: DNA damage response pathway in a normal cell.
References
- 1. Role of the ATM gene in radiation sensitivity, relevance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 3. ATM as a target for novel radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing of ionizing radiation-induced DNA damage by ATM through interaction with histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Radiosensitivity in ataxia-telangiectasia: a new explanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosensitivity and oxidative signalling in ataxia telangiectasia: an update [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Analysis of the ATM Kinase Inhibitors: CP-466722 and AZD0156
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase have emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. This guide provides a detailed comparison of two notable ATM inhibitors, CP-466722 and AZD0156, with a focus on their efficacy, supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Both this compound and AZD0156 are potent inhibitors of ATM, a crucial serine/threonine protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, these compounds prevent the activation of downstream DNA damage repair pathways, thereby sensitizing cancer cells to treatments like radiotherapy and certain chemotherapies.[1][4]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data for this compound and AZD0156, offering a clear comparison of their biochemical potency and cellular activity.
| Parameter | This compound | AZD0156 | Reference |
| Target | ATM Kinase | ATM Kinase | [5][6] |
| IC50 (In Vitro Kinase Assay) | 0.41 µM (410 nM) | 0.58 nM | [5][6][7] |
| Selectivity | No effects on PI3K or closely related PIKK family members.[5] Does not affect ATR.[7] | >1000-fold selectivity over other PIKK family members. | [8] |
| Oral Bioavailability | Not explicitly stated | Yes | [1][8] |
| Reversibility | Rapidly reversible | Not explicitly stated | [5][9] |
Table 1: Biochemical and Pharmacokinetic Properties
| Cell Line | Assay | This compound Effect | AZD0156 Effect | Reference |
| MCF7 (Breast Cancer) | Inhibition of ATM-dependent phosphorylation | Complete inhibition at 1 µM.[5] | Not explicitly stated for this cell line, but potent in cell-based assays. | [5] |
| HeLa (Cervical Cancer) | Inhibition of IR-induced ATM kinase activity | Inhibition at 6 µM.[7] | Potent radiosensitizer in vitro.[10][11] | [7][10][11] |
| SKBr-3 (Breast Cancer) | Anti-proliferative activity | More potent than in MCF-7 cells (5-50 µM).[5] | Not explicitly stated for this cell line. | [5] |
| Various Cancer Cell Lines | Combination with Olaparib (PARP inhibitor) | Not explicitly stated | Potentiated the effects of olaparib in lung, gastric, and breast cancer cell lines.[10][11] | [10][11] |
| Colorectal Cancer Models | Single-agent and combination therapy | Not explicitly stated | Limited single-agent activity, but enhanced effect when combined with irinotecan.[12] | [12] |
Table 2: In Vitro Cellular Efficacy
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: ATM Signaling Pathway and Inhibition.
Caption: A typical in vitro kinase assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of this compound and AZD0156.
In Vitro ATM Kinase Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of a compound on ATM kinase activity.
-
Plate Preparation: 96-well Maxisorp plates are coated overnight at 4°C with a purified recombinant GST-p53(1-101) substrate in PBS.[2]
-
Kinase Reaction: Purified, full-length Flag-tagged ATM kinase is added to the wells along with the test compound (e.g., this compound at various concentrations) and ATP to start the phosphorylation reaction. The mixture is incubated for approximately 90 minutes at room temperature.[2][5]
-
Washing and Blocking: Plates are washed with a solution of 0.05% v/v-Tween/PBS and then blocked for 1 hour with 1% w/v-BSA/PBS to reduce non-specific binding.[5]
-
Primary Antibody Incubation: An anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) is added to the wells and incubated for 1 hour.[5]
-
Secondary Antibody Incubation: After another washing step, an HRP-conjugated goat anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in PBS) is added and incubated for 1 hour.[5]
-
Detection: The TMB substrate reagent is added to the wells. The reaction is allowed to develop for 15-30 minutes before being stopped with 1 M H2SO4. The absorbance is then measured at a wavelength of 450 nm to quantify the level of p53 phosphorylation.[2][7]
Cellular Assay for ATM Inhibition (Western Blotting)
This method assesses the ability of an inhibitor to block ATM activity within a cellular context.
-
Cell Culture and Treatment: Cells (e.g., HeLa or MCF7) are cultured to an appropriate confluency.[9] They are then pre-incubated with the ATM inhibitor (e.g., this compound or AZD0156) or a DMSO vehicle control for a specified period.[9][13]
-
Induction of DNA Damage: DNA double-strand breaks are induced, typically by exposing the cells to ionizing radiation (IR) (e.g., 2-10 Gy) or a radiomimetic chemical like etoposide.[2][9][13]
-
Cell Lysis and Protein Quantification: After a post-irradiation incubation period (e.g., 30 minutes), cells are harvested, and whole-cell lysates are prepared.[9] The total protein concentration of each lysate is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated ATM (pATM-S1981) and downstream targets such as p-p53 (Ser15), p-CHK2 (Thr68), and p-KAP1.[2][5][11] Loading controls (e.g., total ATM, actin) are also probed to ensure equal protein loading.
-
Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the extent of ATM inhibition.
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic or cytostatic effects of the inhibitors, either alone or in combination with other agents.
-
Cell Plating: Cancer cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with serial dilutions of the ATM inhibitor, a DNA-damaging agent, or a combination of both. Control wells are treated with vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period of time, typically 48 to 72 hours, under standard cell culture conditions.[5]
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a variety of methods, such as:
-
MTT or WST-1 Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A method that quantifies ATP, an indicator of metabolically active cells.
-
Direct Cell Counting: Using an automated cell counter to determine the number of viable cells.[2]
-
-
Data Analysis: The results are typically normalized to the vehicle-treated control cells, and dose-response curves are generated to calculate IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Both this compound and AZD0156 are effective inhibitors of ATM kinase. Based on the available in vitro data, AZD0156 exhibits significantly greater potency with an IC50 in the sub-nanomolar range, compared to the sub-micromolar IC50 of this compound.[5][6] Furthermore, AZD0156 has demonstrated oral bioavailability and robust efficacy in preclinical xenograft models, particularly in combination with DNA-damaging agents like olaparib and irinotecan.[8][10][12] this compound is characterized as a rapidly reversible inhibitor, which may have implications for its therapeutic application and dosing schedules.[4][9]
The choice between these two inhibitors for research or therapeutic development would depend on the specific context, including the desired potency, pharmacokinetic properties, and the intended combination therapy. The detailed experimental protocols provided herein should facilitate further investigation and comparative studies of these and other ATM inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. glpbio.com [glpbio.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
CP-466722: A Comparative Analysis of Selectivity within the PIKK Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor CP-466722's selectivity across the phosphoinositide 3-kinase-related kinase (PIKK) family. The information presented is supported by experimental data from publicly available literature to assist researchers in evaluating its suitability for their studies.
Executive Summary
This compound is a potent and reversible inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with a reported IC50 of 0.41 μM.[1][2] While initially characterized as highly selective for ATM, further investigation has revealed a more complex selectivity profile. This guide summarizes the available quantitative and qualitative data on its activity against other key PIKK family members, including ATR, DNA-PK, mTOR, and SMG1, and highlights a significant off-target interaction.
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various PIKK family members and a key off-target kinase.
| Target Kinase | IC50 / Activity | Selectivity vs. ATM | Data Source |
| ATM | 0.41 µM | - | [1][2] |
| ATR | No significant inhibition observed | > 10-fold (qualitative) | [1] |
| DNA-PK | Data not publicly available | Unknown | |
| mTOR | Data not publicly available | Unknown | |
| SMG1 | Inhibitory activity confirmed | Dual inhibitor with ATM | [3] |
| ALK2 (ACVR1) | Strong binding affinity | Potent off-target | [4][5] |
Key Findings and Interpretations
-
Primary Target (ATM): this compound is a potent inhibitor of ATM kinase.[1][2]
-
ATR Selectivity: Studies have shown that this compound does not significantly inhibit ATR activity or ATR-dependent phosphorylation of Chk1 at concentrations effective for ATM inhibition.[1]
-
SMG1 Co-inhibition: Recent evidence suggests that this compound also acts as an inhibitor of SMG1, another member of the PIKK family involved in cellular stress responses. It has been described as a dual ATM/SMG1 kinase inhibitor.[3]
-
DNA-PK and mTOR Activity: There is a lack of publicly available quantitative data regarding the inhibitory effect of this compound on DNA-PK and mTOR.
-
Significant Off-Target Activity (ALK2): A chemoproteomic study surprisingly identified Activin A receptor, type I (ALK2 or ACVR1), a bone morphogenetic protein (BMP) receptor, as a high-affinity off-target of this compound.[4][5] This interaction is critical for researchers to consider, as it may lead to unintended biological effects in experimental systems.
Signaling Pathway Overview
The following diagram illustrates the central roles of ATM, ATR, and DNA-PK in the DNA damage response (DDR) pathway.
Caption: Simplified DNA Damage Response Pathway involving ATM, ATR, and DNA-PK.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the selectivity of kinase inhibitors like this compound against PIKK family members.
ATM Kinase Assay (ELISA-based)
This assay measures the phosphorylation of a substrate by ATM.
-
Plate Coating: 96-well plates are coated with a recombinant GST-p53(1-101) substrate.
-
Kinase Reaction: Purified full-length ATM kinase is added to the wells in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., this compound). The reaction is incubated to allow for phosphorylation.
-
Detection: The phosphorylated substrate is detected using an antibody specific for the phosphorylated residue (e.g., anti-Phospho-p53 Ser15). This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
LanthaScreen™ TR-FRET Kinase Assay for DNA-PK
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a LanthaScreen™ TR-FRET Kinase Assay.
-
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by DNA-PK. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the antibody binds, FRET occurs between the terbium donor and the fluorescein acceptor.
-
Procedure:
-
The kinase reaction is set up with DNA-PK, a fluorescein-labeled substrate, ATP, and the inhibitor.
-
After incubation, a detection solution containing a terbium-labeled phospho-specific antibody and EDTA (to stop the reaction) is added.
-
The plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to donor emission is calculated.
-
-
Inhibition: In the presence of an effective inhibitor, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.
Adapta™ Universal Kinase Assay for mTOR
This is a homogenous, fluorescence-based immunoassay that detects ADP formation.
Caption: Workflow for an Adapta™ Universal Kinase Assay.
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The detection system uses a competitive binding format between ADP generated by the kinase and a fluorescently labeled ADP tracer for a limited number of anti-ADP antibodies.
-
Procedure:
-
The kinase reaction is performed with mTOR, its substrate, ATP, and the inhibitor.
-
A detection solution is added, containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA.
-
-
Inhibition: When the kinase is inhibited, less ADP is produced, allowing the fluorescent tracer to bind to the antibody, resulting in a high TR-FRET signal. Conversely, high kinase activity leads to more ADP, which displaces the tracer and results in a low TR-FRET signal.
Conclusion
This compound is a valuable tool for studying ATM function due to its potency. However, researchers should be aware of its broader selectivity profile, which includes inhibitory activity against SMG1 and a potent off-target interaction with ALK2. The lack of comprehensive, publicly available screening data against all PIKK family members necessitates careful interpretation of experimental results. For studies requiring highly specific ATM inhibition, it is advisable to perform counter-screening against other PIKK family members and relevant off-targets or to consider alternative, more extensively profiled ATM inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Participation of ATM, SMG1, and DDX5 in a DNA Damage-induced Alternative Splicing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ATM Kinase Inhibitors: CP-466722 and Other Key Players
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the ATM inhibitor CP-466722 against other notable inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks to aid in the selection and application of these critical research tools.
ATM kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle control, DNA repair, and apoptosis. Its significance in cancer biology has led to the development of numerous small molecule inhibitors. This guide focuses on a head-to-head comparison of this compound with other widely studied ATM inhibitors: KU-55933, KU-60019, and AZD0156.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for each ATM inhibitor, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of ATM Inhibitors
| Inhibitor | IC50 (ATM Kinase) | Cell-Based IC50 | Reference |
| This compound | 0.41 µM | ~1 µM (in MCF7 cells) | [1][2] |
| KU-55933 | ~13 nM | Not explicitly stated | [3][4] |
| KU-60019 | ~6.3 nM | Not explicitly stated | [3][4] |
| AZD0156 | 0.58 nM | Not explicitly stated | [3][5] |
Table 2: Selectivity and Other Properties of ATM Inhibitors
| Inhibitor | Selectivity Profile | Key Features | Limitations |
| This compound | Selective against PI3K and ATR. May have off-target effects on other kinases.[6] | Rapidly reversible inhibitor.[1] | Poor metabolic stability and rapid degradation, limiting in vivo use.[4] |
| KU-55933 | High selectivity for ATM over other PIKK family members (e.g., DNA-PK, ATR, mTOR).[7] | First-generation specific ATM inhibitor. | Poor physicochemical properties, including low water solubility.[3][4] |
| KU-60019 | Improved selectivity and potency compared to KU-55933.[8] | Second-generation inhibitor with improved pharmacokinetic properties. | |
| AZD0156 | Exceptionally potent and selective for ATM.[3] | Orally bioavailable with a long plasma half-life; has entered clinical trials.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize ATM inhibitors.
In Vitro ATM Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the phosphorylation of an ATM substrate by purified ATM kinase.
-
Coating: Coat a 96-well plate with a recombinant ATM substrate (e.g., p53-GST fusion protein) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Add purified, active ATM kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60-90 minutes) at 30°C.
-
Washing: Wash the plate to remove the kinase, inhibitor, and ATP.
-
Primary Antibody: Add a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p53 Ser15) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of kinase activity inhibition.
Western Blot Analysis of ATM Signaling in Cells
This method assesses the inhibition of ATM-dependent phosphorylation of downstream targets in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 or HeLa) and allow them to adhere. Pre-treat the cells with various concentrations of the ATM inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation (IR) or etoposide).
-
Cell Lysis: After a post-treatment incubation period (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel. Due to the large size of ATM (~350 kDa), a low percentage acrylamide gel (e.g., 6%) is recommended.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ATM (pATM Ser1981) and phosphorylated downstream targets (e.g., pChk2 Thr68, p-p53 Ser15), as well as total protein and a loading control (e.g., β-actin or vinculin), overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment with an ATM inhibitor and a DNA-damaging agent, providing a measure of long-term cell survival.[10][11]
-
Cell Seeding: Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Inhibitor Treatment: Treat the cells with the ATM inhibitor or vehicle control for a defined period before and/or after inducing DNA damage.
-
DNA Damage: Expose the cells to a DNA-damaging agent, typically varying doses of ionizing radiation.
-
Incubation: Remove the drug-containing medium (if required for transient exposure) and incubate the cells for a period sufficient for colony formation (typically 10-14 days).
-
Colony Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The data is often plotted as the log of the surviving fraction versus the radiation dose.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in ATM inhibitor research.
Caption: ATM Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ATM Inhibitor Discovery and Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 10. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Superior ATM Inhibition Profile of CP-466722 Over Wortmannin
In the landscape of DNA damage response research, the selective inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase is paramount for elucidating its complex signaling pathways and for developing novel anti-cancer therapeutics. For years, wortmannin has been a widely used tool to probe the functions of the phosphoinositide 3-kinase (PI3K) family, which includes ATM. However, its broad reactivity and irreversible nature have prompted the search for more specific and manageable inhibitors. This guide provides a detailed comparison of CP-466722 and wortmannin, highlighting the significant advantages of this compound for specific and reversible ATM inhibition in research and drug development.
Executive Summary
This compound emerges as a superior inhibitor of ATM kinase compared to wortmannin, primarily due to its enhanced selectivity and reversible mechanism of action. While wortmannin is a potent, irreversible inhibitor of the broader PI3K family, its utility for specific ATM inhibition is hampered by significant off-target effects. In contrast, this compound offers a more targeted approach with a well-defined, reversible inhibitory profile against ATM, making it a more reliable and precise tool for studying ATM-dependent cellular processes.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and wortmannin, underscoring the superior selectivity of this compound for ATM inhibition.
| Parameter | This compound | Wortmannin |
| Target | ATM Kinase | PI3K Family (including ATM, DNA-PK) |
| IC50 for ATM | 0.41 µM[1][2][3] | 150 nM[4][5] |
| IC50 for PI3K | No significant inhibition reported[1][6][7][8] | 3 nM[4][5] |
| IC50 for DNA-PK | Not specified, but noted to not inhibit closely related PIKK family members[1][7] | 16 nM[4][5] |
| Mechanism | Rapidly reversible[1][6][7] | Covalent, irreversible[9] |
| Selectivity | Selective for ATM over PI3K and other PIKK family members[1][7]. However, it may target 25 other cellular kinases[10]. | Broad-spectrum inhibitor of PI3K family and other kinases like MLCK and PLK1[4][5]. |
Signaling Pathway and Inhibition Points
The diagram below illustrates the central role of ATM in the DNA double-strand break (DSB) response pathway and the points of inhibition by this compound and wortmannin. This compound specifically targets ATM, whereas wortmannin's inhibitory action extends to other critical kinases in related pathways.
Key Advantages of this compound
1. Enhanced Selectivity:
The primary advantage of this compound lies in its selectivity for ATM over other members of the PI3K-like kinase (PIKK) family, such as PI3K and DNA-PK.[1][7] Wortmannin, conversely, is a pan-PI3K inhibitor, potently inhibiting multiple members of this family, which can confound the interpretation of experimental results aimed at dissecting the specific role of ATM.[11][12][13] While this compound has been reported to have other off-targets, its lack of activity against closely related PIKK family members makes it a more precise tool for ATM-centric studies.[10]
2. Reversible Inhibition:
This compound is a rapidly reversible inhibitor of ATM.[1][7][8] This property is invaluable for "wash-out" experiments designed to study the consequences of transient ATM inhibition and the subsequent restoration of its activity. Such experimental designs are crucial for understanding the dynamics of DNA damage repair and cell cycle checkpoint control.[7] In contrast, wortmannin forms a covalent bond with its target kinases, leading to irreversible inhibition.[9][14] This makes it difficult to distinguish between the immediate effects of ATM inhibition and the long-term consequences of permanently disabling a key signaling node.
3. Clearer Interpretation of Cellular Effects:
Due to its higher selectivity, the cellular phenotypes observed upon treatment with this compound can be more confidently attributed to the inhibition of ATM. For instance, this compound has been shown to inhibit ATM-dependent phosphorylation events and disrupt cell cycle checkpoints in a manner consistent with ATM-deficient cells.[6][7] With wortmannin, observed cellular effects, such as the accumulation of DNA double-strand breaks, could be a consequence of inhibiting ATM, DNA-PK, or both, making it challenging to pinpoint the precise molecular mechanism.[11][15]
Experimental Protocols
In Vitro ATM Kinase Assay (ELISA-based):
This assay is designed to screen for and characterize inhibitors of ATM kinase activity by measuring the phosphorylation of a downstream target, p53.
-
Materials: Recombinant GST-p53(1-101) substrate, full-length Flag-tagged ATM, kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP), 96-well plates, anti-Phospho(Ser15)-p53 antibody, HRP-conjugated secondary antibody, TMB substrate.[2][6]
-
Protocol:
-
Coat 96-well plates with recombinant GST-p53(1-101) and incubate overnight.
-
Wash the plates with PBS containing 0.05% v/v Tween-20 (PBST).
-
Add purified recombinant full-length ATM kinase (30-60 ng) in the kinase reaction buffer to each well, in the presence or absence of the test compound (e.g., this compound or wortmannin) in duplicate.[3]
-
Incubate the kinase reaction for 90 minutes.[2]
-
Wash the plates with PBST and block with 1% w/v BSA in PBS for 1 hour.
-
Add anti-Phospho(Ser15)-p53 antibody (1:1000 dilution in PBS) and incubate for 1 hour.
-
Wash the plates with PBST and add HRP-conjugated goat anti-rabbit IgG secondary antibody (1:5000 dilution in PBS) for 1 hour.
-
Detect the signal using TMB substrate and stop the reaction with 1 M H₂SO₄.
-
Measure the absorbance at 450 nm.[6]
-
Cell-Based Assay for ATM Inhibition (Western Blotting):
This method assesses the inhibition of ATM activity in a cellular context by monitoring the phosphorylation status of ATM and its downstream targets following DNA damage.
-
Materials: Cell lines (e.g., HeLa, MCF7), ionizing radiation (IR) source or etoposide, lysis buffer, primary antibodies (anti-pATM Ser1981, anti-p-p53 Ser15, anti-pKAP1), HRP-conjugated secondary antibodies, chemiluminescence substrate.[2][7]
-
Protocol:
-
Plate cells and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) for a specified time.
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 2 Gy) or treating with a DNA-damaging agent (e.g., 25 µM etoposide).[2][7]
-
Incubate for 30 minutes post-damage to allow for ATM activation and downstream signaling.[7]
-
Harvest the cells, lyse them, and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ATM (Ser1981) and its downstream targets.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
For researchers and drug development professionals seeking to specifically investigate the role of ATM kinase, this compound offers clear advantages over the classical inhibitor wortmannin. Its superior selectivity and reversible mode of action allow for more precise and interpretable experimental outcomes. While wortmannin remains a useful tool for studying the broader PI3K family, its off-target effects and irreversible nature make it less suitable for studies demanding specific and transient inhibition of ATM. The adoption of more selective inhibitors like this compound is crucial for advancing our understanding of the DNA damage response and for the development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks [inis.iaea.org]
- 13. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Comparative Analysis of CP-466722 Cross-reactivity with DNA-PK and ATR
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CP-466722's Kinase Selectivity
This compound has been identified as a potent and reversible inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with two other key members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family: DNA-dependent protein kinase (DNA-PK) and ATM- and Rad3-related (ATR). Understanding the selectivity profile of kinase inhibitors is paramount for their development as specific therapeutic agents and research tools.
Quantitative Inhibitory Activity
The following table summarizes the known inhibitory concentrations (IC50) of this compound against ATM, DNA-PK, and ATR.
| Kinase | IC50 (µM) | Comments |
| ATM | 0.41[1] | Potent inhibition observed. |
| DNA-PK | Not significantly inhibited | Studies indicate this compound does not affect the cellular activity of PIKK family members, which includes DNA-PK.[3] |
| ATR | Not significantly inhibited | In vitro and cellular assays show that this compound fails to inhibit ATR activity.[1] |
Note: The lack of a specific IC50 value for DNA-PK and ATR is based on multiple reports stating no significant inhibition at concentrations effective against ATM.
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was primarily conducted using in vitro kinase assays, often employing an ELISA-based format.
In Vitro Kinase Assay (ATM/ATR)
This assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.
Materials:
-
Recombinant full-length Flag-tagged ATM and ATR kinases
-
Recombinant GST-p53(1-101) substrate
-
This compound
-
96-well Maxisorp plates
-
Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
Wash buffer (0.05% v/v Tween-20 in PBS)
-
Blocking buffer (1% w/v BSA in PBS)
-
Anti-Phospho(Ser15)-p53 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate reagent
-
1 M H₂SO₄ (stop solution)
Procedure:
-
Substrate Coating: Nunc 96-well Maxisorp plates are coated overnight at 4°C with 2 µg of purified, recombinant GST-p53(1-101) in PBS.
-
Washing: Plates are washed with wash buffer.
-
Kinase Reaction: Purified recombinant full-length ATM or ATR kinase (30–60 ng) is added to each well in a final volume of 80 µL of reaction buffer, with or without varying concentrations of this compound. The kinase reaction is incubated for 90 minutes at room temperature.
-
Blocking: Plates are washed and then blocked with blocking buffer for 1 hour.
-
Primary Antibody Incubation: After rinsing, the anti-Phospho(Ser15)-p53 antibody (1:1000 dilution in PBS) is added and incubated for 1 hour.
-
Secondary Antibody Incubation: Plates are washed to remove non-specific binding, followed by a 1-hour incubation with an HRP-conjugated goat anti-rabbit IgG secondary antibody.
-
Detection: After a final wash, the TMB substrate reagent is added. The color is allowed to develop for 15–30 minutes.
-
Stopping the Reaction: The reaction is stopped by the addition of 1 M H₂SO₄.
-
Data Acquisition: The absorbance is measured at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of ATM, ATR, and DNA-PK, as well as the experimental workflow for assessing kinase inhibition.
References
Comparative Analysis of the Reversibility of CP-466722 and KU-55933: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reversibility of two widely used Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, CP-466722 and KU-55933. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and KU-55933 are potent and selective inhibitors of ATM kinase, a critical regulator of the DNA damage response. A key characteristic differentiating kinase inhibitors is the nature of their binding—specifically, whether it is reversible or irreversible. Experimental evidence demonstrates that both this compound and KU-55933 are reversible inhibitors of ATM kinase. Notably, this compound has been frequently characterized as "rapidly and completely" reversible. Direct comparative studies utilizing washout experiments confirm that the inhibitory activity of both compounds on ATM signaling can be fully reversed upon their removal from the cellular environment.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and KU-55933, providing a clear comparison of their potency and binding characteristics.
| Parameter | This compound | KU-55933 | References |
| Target | ATM Kinase | ATM Kinase | [2][3] |
| Mechanism of Action | Reversible, ATP-competitive | Reversible, ATP-competitive | [2][4] |
| IC50 (ATM) | 0.41 µM (410 nM) | 12.9 nM | [2] |
| Ki (ATM) | Not explicitly found | 2.2 nM | [3] |
| Cellular IC50 (ATM-dependent phosphorylation) | Not explicitly found | 300 nM | [5] |
| Reversibility | Rapidly and completely reversible | Reversible | [1][6] |
Experimental Protocols
The reversibility of these inhibitors is primarily determined through washout experiments. Below is a detailed methodology for a typical washout experiment designed to assess the reversibility of ATM kinase inhibition.
Washout Experiment for Assessing Reversibility of ATM Inhibition
Objective: To determine if the inhibition of ATM kinase activity by this compound and KU-55933 is reversible upon removal of the compound.
Cell Line: HeLa cells or other suitable cell lines with a functional ATM signaling pathway.
Materials:
-
This compound
-
KU-55933
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Source of ionizing radiation (IR), e.g., X-ray irradiator
-
Reagents for protein extraction and Western blotting
-
Primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), total ATM, and total Chk2
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Seeding: Plate HeLa cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Inhibitor Pre-incubation: Treat the cells with either DMSO, 6 µM this compound, or 10 µM KU-55933. The incubation time should be sufficient to achieve steady-state inhibition (e.g., 1 hour).
-
Washout:
-
For the "washout" condition, aspirate the medium containing the inhibitor.
-
Wash the cells gently with pre-warmed PBS three times.
-
Add fresh, pre-warmed complete medium without the inhibitor.
-
For the "continuous exposure" condition, leave the inhibitor-containing medium on the cells.
-
-
Induction of DNA Damage: At various time points post-washout (e.g., 0, 1, 2, 4 hours), expose the cells to a dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks and activate ATM. A set of control plates should be mock-irradiated.
-
Cell Lysis: At a fixed time post-irradiation (e.g., 30 minutes), wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ATM (Ser1981) and p-Chk2 (Thr68).
-
Subsequently, probe for total ATM and Chk2 as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Expected Results:
-
In the "continuous exposure" groups, IR-induced phosphorylation of ATM and Chk2 will be significantly inhibited.
-
In the "washout" groups, if the inhibitor is reversible, IR-induced phosphorylation of ATM and Chk2 will be restored to levels comparable to the DMSO-treated control. The rate of this restoration provides insight into the speed of reversibility. For both this compound and KU-55933, restoration of ATM signaling is observed, demonstrating their reversible nature.[1]
Mandatory Visualizations
ATM Signaling Pathway in Response to DNA Double-Strand Breaks
The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is the target of both this compound and KU-55933.
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for Washout Experiment
The diagram below outlines the logical flow of the washout experiment to test inhibitor reversibility.
Caption: Workflow of a washout experiment to assess inhibitor reversibility.
References
- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 4. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Radiosensitization: A Comparative Analysis of ATM and ATR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of small molecule inhibitors targeting the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases as radiosensitizers. While the primary focus is on compounds with published in vivo data, we also discuss the preclinical profile of CP-466722, an early-stage ATM inhibitor.
The enhancement of radiotherapy efficacy through the use of radiosensitizing agents is a critical area of cancer research. Among the most promising targets are the DNA damage response (DDR) kinases, ATM and ATR. These kinases play a pivotal role in orchestrating the cellular response to DNA double-strand breaks induced by ionizing radiation.[1][2] Their inhibition can disrupt DNA repair mechanisms, leading to increased tumor cell death when combined with radiotherapy. This guide synthesizes available preclinical in vivo data for key inhibitors of these pathways.
Comparative In Vivo Efficacy of Selected Radiosensitizers
The following table summarizes the in vivo performance of several ATM and ATR inhibitors based on published preclinical studies. It is important to note the absence of published in vivo efficacy data for the ATM inhibitor this compound, which has demonstrated in vitro radiosensitizing properties.[3][4] The data presented for other inhibitors, particularly those targeting the same pathway, offer a benchmark for the potential of this class of compounds.
| Radiosensitizer | Target | Cancer Model | Animal Model | Key In Vivo Efficacy Results |
| KU-60019 | ATM | Glioblastoma (p53 mutant) | Orthotopic Mouse Xenograft | Significantly increased survival by 2-3 fold compared to radiation alone; in some cases, led to apparent cures.[5][6] |
| AZD1390 | ATM | Glioblastoma, Lung Cancer Brain Metastases | Syngeneic and Patient-Derived Orthotopic Mouse Xenografts | Significantly induced tumor regressions and increased animal survival compared to radiation alone.[7] In a breast cancer brain metastasis model, average survival increased to 222 days with combination therapy versus 123 days with radiation alone.[8] |
| VE-822 | ATR | Pancreatic Ductal Adenocarcinoma | Mouse Xenograft | Markedly prolonged tumor growth delay after radiation and gemcitabine-based chemoradiation without augmenting normal tissue toxicity.[9] |
| AZD6738 | ATR | Breast Cancer | Syngeneic Mouse Model | Combination with radiation led to tumor growth delay and prolonged survival compared to radiation alone.[10] |
| This compound | ATM | Various (in vitro) | N/A (in vivo data not published) | Demonstrated potent inhibition of ATM and radiosensitization in vitro in various cancer cell lines.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of radiosensitizers in preclinical animal models.
General In Vivo Radiosensitization Protocol
This protocol outlines a typical workflow for assessing a radiosensitizer's efficacy in a tumor xenograft model.
References
- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Target-Based Radiosensitization Strategies: Concepts and Companion Animal Model Outlook [frontiersin.org]
- 3. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. xstrahl.com [xstrahl.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of CP-466722 against a kinase panel
A Comparative Guide for Researchers in Drug Discovery and Development
CP-466722 has emerged as a valuable tool for researchers investigating cellular responses to DNA damage. This potent and reversible small molecule inhibitor primarily targets the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway. Understanding the selectivity of this compound across the human kinome is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comprehensive overview of the kinase selectivity profile of this compound, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound is a highly selective inhibitor of ATM kinase with a reported IC50 value of 0.41 μM.[1][2][3] Extensive studies have demonstrated its minimal activity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATR, DNA-PK, and PI3K, at concentrations where it effectively inhibits ATM.[1][4][5] While some in vitro activity against Abl and Src kinases has been noted, this is not considered to be significant in a cellular context.[4][5] This high degree of selectivity makes this compound a precise tool for dissecting the specific roles of ATM in various cellular processes.
Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activities of this compound against a panel of kinases. It is important to note that a comprehensive, publicly available screen of this compound against a broad kinase panel has not been identified. The data presented here is compiled from various sources and highlights the compound's specificity for ATM.
| Kinase Target | IC50 (μM) | Selectivity Notes |
| ATM | 0.41 | Primary Target |
| ATR | >10 | No significant inhibition at concentrations effective against ATM.[1] |
| DNA-PK | >10 | No significant inhibition observed. |
| PI3K | >10 | Does not affect PI3K activity.[1][4][5] |
| Abl | Inhibitory activity observed in vitro. | Not considered a cellular target at concentrations that inhibit ATM.[4][5] |
| Src | Inhibitory activity observed in vitro. | Not considered a cellular target at concentrations that inhibit ATM.[4] |
| SMG1 | - | This compound has been used as a positive control for SMG1 inhibition, suggesting some activity.[6] |
Comparative Analysis
Signaling Pathway Modulation
This compound exerts its effects by inhibiting the kinase activity of ATM, thereby blocking the downstream signaling cascade initiated in response to DNA double-strand breaks (DSBs). This interruption of the ATM signaling pathway has profound effects on cell cycle checkpoints, DNA repair, and apoptosis.
Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like this compound is typically achieved through in vitro kinase inhibition assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
2. Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well, low-volume, white)
-
Plate reader capable of luminescence detection
3. Methods:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the DMSO control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly selective and potent inhibitor of ATM kinase, making it an invaluable research tool for elucidating the intricate mechanisms of the DNA damage response. Its minimal off-target effects, particularly within the PIKK family, allow for precise interrogation of ATM-dependent signaling pathways. Researchers utilizing this compound can be confident in attributing observed cellular effects to the inhibition of ATM, thereby advancing our understanding of genome integrity maintenance and its implications in diseases such as cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. glpbio.com [glpbio.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Verifying the On-Target Effects of CP-466722 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of CP-466722, a potent and reversible inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. By leveraging the precision of CRISPR-Cas9 gene editing, researchers can definitively attribute the cellular effects of this compound to its intended target, ATM. This guide offers a comparative analysis with other known ATM inhibitors, presenting detailed experimental protocols and data interpretation strategies.
Introduction to this compound and Target Validation
This compound is a small molecule inhibitor that selectively targets ATM, a critical protein kinase involved in the DNA damage response (DDR).[1][2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][3][4] However, to ensure that the observed biological effects of a compound are solely due to the inhibition of its intended target, rigorous on-target validation is essential. CRISPR-Cas9 technology offers a powerful tool for this purpose by enabling the complete knockout of the target gene, in this case, ATM.[5][6][7][8] By comparing the effects of this compound in wild-type cells versus ATM-knockout cells, a clear distinction can be made between on-target and potential off-target effects.
Comparative Analysis of ATM Inhibitors
To provide a thorough evaluation of this compound, this guide includes a comparison with other well-characterized ATM inhibitors. This allows for a broader understanding of the compound's performance and specificity within its class.
| Inhibitor | Mechanism of Action | Reported IC50 (ATM) | Key Characteristics |
| This compound | Reversible ATM inhibitor.[1] | 0.41 µM[2][3] | Rapidly reversible, no significant effects on PI3K or other PIKK family members.[1] |
| KU-55933 | Potent and specific ATM inhibitor.[9][10] | 12.9 nM[9][10] | Highly selective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR.[9][10] |
| AZD0156 | Orally bioavailable ATM kinase inhibitor.[11][12][13][14][15] | Not publicly available | High selectivity (>1000-fold vs. other PIKKs), potent radiosensitizer.[12][14][15] |
| M3814 (Peposertib) | Potent and selective DNA-PK inhibitor, also inhibits ATM.[16][17][18][19] | Sub-nanomolar (for DNA-PK)[20] | Orally bioavailable, enhances the efficacy of radiotherapy.[16][17][18] |
Experimental Workflow for On-Target Validation
The following diagram outlines the key steps to verify the on-target effects of this compound using a CRISPR-Cas9 approach.
Detailed Experimental Protocols
Generation of ATM Knockout (KO) Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable ATM knockout cell line.
a. sgRNA Design and Synthesis:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ATM gene to induce frameshift mutations.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
b. Transfection:
-
Co-transfect a suitable human cell line (e.g., HeLa, MCF7) with a plasmid expressing Cas9 nuclease and a plasmid expressing the ATM-targeting sgRNA.
-
Alternatively, use a lentiviral delivery system for difficult-to-transfect cells.
c. Single-Cell Cloning:
-
Following transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expand the single-cell clones to establish stable cell lines.
d. Validation of ATM Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region of the ATM gene to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting with an antibody against ATM to confirm the absence of the protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Western Blot Analysis of ATM Signaling
This assay measures the phosphorylation of key downstream targets of ATM to assess the inhibitory activity of the compounds.
a. Cell Treatment:
-
Seed wild-type (WT) and ATM-KO cells in 6-well plates.
-
Induce DNA damage using ionizing radiation (e.g., 5 Gy) or a radiomimetic drug (e.g., etoposide).
-
Immediately after inducing damage, treat the cells with various concentrations of this compound, KU-55933, AZD0156, and M3814 for a specified time (e.g., 1 hour). Include a DMSO-treated control.
b. Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
c. Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ATM (Ser1981), phospho-KAP1 (Ser824), total ATM, and total KAP1.
-
Use a loading control antibody.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Cell Cycle Analysis
This experiment determines the effect of the inhibitors on cell cycle progression, a known downstream consequence of ATM signaling.[4]
a. Cell Treatment:
-
Seed WT and ATM-KO cells and treat with the ATM inhibitors as described for the Western blot analysis.
b. Cell Fixation and Staining:
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
c. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to proliferate and form colonies after treatment, a measure of cellular viability and radiosensitization.[4][8]
a. Cell Plating and Treatment:
-
Plate a known number of WT and ATM-KO cells in 6-well plates.
-
Treat the cells with the ATM inhibitors for a defined period (e.g., 24 hours).
-
Expose the cells to a range of doses of ionizing radiation.
b. Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
c. Staining and Counting:
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Expected Data and Interpretation
The following table summarizes the expected outcomes from the described experiments, which would confirm the on-target activity of this compound.
| Assay | Condition | Wild-Type (WT) Cells | ATM-Knockout (KO) Cells | Interpretation of On-Target Effect |
| Western Blot (pATM, pKAP1) | DNA Damage + this compound | Decreased phosphorylation | No phosphorylation (baseline and with treatment) | This compound inhibits ATM-dependent phosphorylation only in the presence of ATM. |
| Cell Cycle Analysis | DNA Damage + this compound | Abrogation of G1/S and G2/M checkpoints | Checkpoint abrogation (baseline and with treatment) | This compound's effect on cell cycle checkpoints is dependent on the presence of ATM. |
| Clonogenic Survival Assay | Ionizing Radiation + this compound | Increased radiosensitization (decreased survival) | High radiosensitivity (baseline), no further sensitization with this compound | The radiosensitizing effect of this compound is mediated through ATM inhibition. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the ATM signaling pathway and the logical basis for the experimental design.
By following this comprehensive guide, researchers can effectively utilize CRISPR-Cas9 technology to rigorously validate the on-target effects of this compound and objectively compare its performance against other ATM inhibitors. This approach provides a robust framework for advancing the development of targeted cancer therapies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. sussex.ac.uk [sussex.ac.uk]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. crisprcasx.com [crisprcasx.com]
- 13. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 14. at7519hydrochloride.com [at7519hydrochloride.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CP-466722
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of CP-466722, a potent and reversible ATM inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound.
This compound is a research-grade chemical compound and should be handled with the utmost care, following all institutional and national safety regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of hazardous chemical waste, particularly for potent kinase inhibitors dissolved in Dimethyl Sulfoxide (DMSO).
Compound Properties and Handling
Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes key quantitative data and handling precautions for this compound.
| Property | Value | Source |
| Molecular Weight | 349.35 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 7 mg/mL (20.04 mM; may require warming) | [2] |
| Storage | Desiccate at -20°C | [2] |
| Purity | >98% | [2] |
Personal Protective Equipment (PPE): All personnel handling this compound, in either solid or solution form, must wear appropriate PPE. This includes, but is not limited to:
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To protect skin and clothing.
-
Gloves: Chemical-resistant gloves are mandatory. Given that this compound is often dissolved in DMSO, which can facilitate skin penetration, it is recommended to use butyl gloves. Nitrile gloves may not provide sufficient protection against DMSO.
Experimental Protocols Cited
The disposal procedures outlined below are based on established protocols for managing chemical waste in a laboratory setting. These general procedures should be adapted to comply with the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Plan for this compound
This section provides a detailed, step-by-step guide for the safe disposal of this compound and its associated waste.
Step 1: Waste Identification and Classification
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and dilutions of this compound, typically in DMSO.
-
Contaminated labware, such as pipette tips, tubes, flasks, and gloves.
-
-
Classify the waste as hazardous chemical waste. Due to its biological potency as a kinase inhibitor, this compound should be treated as a toxic substance.
Step 2: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[3]
-
Keep solid waste separate from liquid waste.
-
Segregate chlorinated and non-chlorinated solvent waste if required by your institution.
Step 3: Containerization
-
Use designated, properly labeled, and chemically compatible waste containers. [3]
-
For solid waste: Collect in a clearly labeled, sealed plastic bag or a wide-mouth container.
-
For liquid waste (e.g., in DMSO): Use a sealable, chemical-resistant bottle (e.g., glass or polyethylene). Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
For contaminated sharps: Dispose of in a designated sharps container.
Step 4: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Dimethyl Sulfoxide")
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
Any other information required by your institution.
-
Step 5: Storage
-
Store waste containers in a designated and secure satellite accumulation area. [3]
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the storage area is designed to contain any potential leaks or spills.
Step 6: Final Disposal
-
Contact your institution's EHS department to arrange for a waste pickup.[3]
-
Provide them with accurate information about the waste composition and quantity.
-
Do not pour any this compound waste down the drain.[4]
-
For the disposal of DMSO, it is advisable to use specialized disposal services that may employ methods such as chemical neutralization or high-temperature incineration.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Essential Safety and Logistical Information for Handling CP-466722
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the ATM kinase inhibitor, CP-466722.
When working with this compound, a crystalline solid, it is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. The following information summarizes key safety and logistical data. For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work in a well-ventilated area, preferably in a chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage as a solid, -20°C is recommended, which can maintain stability for at least four years. |
| Stock Solutions | To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. Store aliquots at -80°C for up to two years or at -20°C for up to one year. |
Operational and Disposal Plans
A clear, step-by-step plan for both the use and disposal of this compound is essential for operational efficiency and safety.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
Caption: Safe Handling Workflow for this compound
Disposal Plan
All waste generated from the handling of this compound must be considered chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream. |
Disclaimer: This information is intended for guidance and is not a substitute for the comprehensive information provided in the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound before handling the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
